Glucagon-like peptide 1 (1-37)
Description
Historical Context of Proglucagon and Glucagon-like Peptide Discovery
The journey to understanding Glucagon-like peptide 1 (GLP-1) began with research into the hormone glucagon (B607659) and its precursor, proglucagon. In the 1960s and 1970s, scientists exploring glucagon, a pancreatic hormone that elevates blood sugar, discovered proglucagon, a larger molecule that could be processed into multiple, then-unknown peptides. gertitashkomd.com This finding sparked interest in these "proglucagon-derived peptides" and their potential functions in the body.
A significant breakthrough occurred between 1980 and 1983, when researchers successfully mapped the amino acid sequence and the gene responsible for proglucagon. gertitashkomd.com This work revealed that the proglucagon gene could yield different peptides depending on the enzymes present in specific tissues. gertitashkomd.comdroracle.ai In the pancreas, the gene primarily produces glucagon, while in the intestine, it generates GLP-1. droracle.ai This tissue-specific processing was a crucial discovery, highlighting the gut as an endocrine organ capable of producing hormones with distinct biological activities. gertitashkomd.comdroracle.ai
The discovery that anglerfish islet proglucagon messenger RNAs (mRNAs) contained the sequences for two glucagon-related peptides arranged in tandem further propelled the field. nih.gov Subsequent analysis of mammalian proglucagon mRNAs confirmed that they encoded a precursor containing the sequences for pancreatic glucagon, glicentin, and two additional glucagon-related peptides, which were named Glucagon-like peptide-1 (GLP-1) and Glucagon-like peptide-2 (GLP-2). nih.gov
Identification and Initial Characterization of Glucagon-like peptide 1 (1-37) as a Proglucagon Processing Intermediate
Glucagon-like peptide 1 (1-37) was identified as the initial, full-length product derived from the processing of proglucagon. wikipedia.org It is a 37-amino acid peptide hormone produced through the post-translational processing of proglucagon. rndsystems.com This processing occurs in different tissues, leading to various forms of GLP-1. wikipedia.orgnih.gov
Initial studies on the bioactivity of GLP-1 (1-37) yielded indecisive results. jci.orgnih.gov One early study found that the 37-amino acid peptide could activate adenylyl cyclase in membranes from rat pituitary and hypothalamus. jci.orgnih.gov However, another study failed to observe any effect of the peptide on glucose and insulin (B600854) levels in rabbits treated with cortisone. jci.orgnih.gov
Further research revealed that GLP-1 (1-37) is an intermediate product that undergoes further processing. wikipedia.org It can be cleaved to produce the more biologically active truncated forms, GLP-1 (7-37) and GLP-1 (7-36)amide. wikipedia.org These truncated forms were found to be potent stimulators of insulin secretion. genscript.com In contrast, GLP-1 (1-37) was shown to have a much lower insulinotropic efficacy and did not stimulate insulin secretion from the perfused rat pancreas, even at high concentrations. nih.govnih.govpnas.orgjci.org
While present in extracts of the pancreas and intestine, GLP-1 (1-37) is found in much smaller quantities compared to its truncated counterparts. jci.orgnih.gov The primary biologically active forms of GLP-1 secreted from intestinal L-cells in response to food are the truncated versions. wikipedia.org
Table 1: Key Characteristics of Glucagon-like peptide 1 (1-37)
| Characteristic | Description |
| Full Name | Glucagon-like peptide 1 (1-37) |
| Amino Acid Length | 37 |
| Molecular Weight | 4169.52 Da rndsystems.com |
| Chemical Formula | C₁₈₆H₂₇₅N₅₁O₅₉ rndsystems.com |
| Amino Acid Sequence | HDEFERHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG rndsystems.com |
| CAS Number | 87805-34-3 rndsystems.com |
Role of Glucagon-like peptide 1 (1-37) within the Broader Glucagon-like peptide 1 System Physiology
Within the complex physiology of the GLP-1 system, GLP-1 (1-37) is primarily considered a precursor to the more active forms of the hormone. wikipedia.org The main actions of the GLP-1 system, such as stimulating insulin secretion, inhibiting glucagon secretion, and regulating appetite, are largely attributed to the truncated forms, GLP-1 (7-37) and GLP-1 (7-36)amide. physiology.orgnih.gov
While GLP-1 (1-37) itself does not significantly enhance pancreatic insulin secretion or affect food intake in rats, it is not entirely without biological activity. rndsystems.com A notable and distinct function of GLP-1 (1-37) has been identified in the context of cellular differentiation. Research has shown that GLP-1 (1-37) can induce the expression of insulin in intestinal epithelial cells. rndsystems.comnih.govnih.gov This process is mediated by the up-regulation of the Notch-related gene ngn3 and its downstream targets, which are involved in pancreatic endocrine differentiation. nih.govnih.gov
When these induced insulin-producing intestinal epithelial cells were implanted into diabetic mice, they were able to restore glucose homeostasis. rndsystems.comnih.govnih.gov This finding suggests a potential, albeit specialized, role for GLP-1 (1-37) in cellular reprogramming and highlights a previously uncharacterized function for this pancreas-derived hormone. nih.gov Normally, GLP-1 (1-37) is produced in such small amounts that this effect is not observed physiologically. nih.gov
The broader GLP-1 system plays a crucial role in glucose homeostasis. The active forms of GLP-1 are released from intestinal L-cells after a meal and act as incretin (B1656795) hormones, augmenting glucose-dependent insulin secretion. wikipedia.orgphysiology.org They also inhibit gastric emptying, thereby slowing the absorption of nutrients and contributing to a feeling of satiety. physiology.org The actions of GLP-1 are preserved in patients with type 2 diabetes, making the GLP-1 system a significant target for therapeutic interventions. wikipedia.org
Table 2: Comparison of GLP-1 Isoforms
| Peptide | Primary Site of Production | Primary Function |
| Glucagon-like peptide 1 (1-37) | Pancreas (small amounts), Intestine (as intermediate) nih.govoup.com | Precursor to active GLP-1 forms; can induce insulin expression in intestinal epithelial cells. wikipedia.orgrndsystems.comnih.govnih.gov |
| Glucagon-like peptide 1 (7-37) | Intestine wikipedia.org | Potent stimulation of glucose-dependent insulin secretion. genscript.com |
| Glucagon-like peptide 1 (7-36)amide | Intestine wikipedia.org | Potent stimulation of glucose-dependent insulin secretion. wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C186H275N51O59/c1-17-94(10)149(182(294)209-98(14)155(267)220-128(73-105-78-199-111-42-28-27-41-109(105)111)171(283)223-123(68-91(4)5)173(285)234-147(92(6)7)180(292)219-113(43-29-31-63-187)158(270)200-81-136(245)210-112(45-33-65-197-185(191)192)157(269)203-84-146(262)263)236-174(286)126(70-102-37-23-19-24-38-102)225-165(277)120(55-61-142(254)255)216-162(274)114(44-30-32-64-188)212-153(265)96(12)206-152(264)95(11)207-161(273)118(51-57-135(190)244)211-137(246)82-201-160(272)117(53-59-140(250)251)215-168(280)122(67-90(2)3)222-170(282)125(72-104-47-49-108(243)50-48-104)226-177(289)132(85-238)230-179(291)134(87-240)231-181(293)148(93(8)9)235-176(288)131(77-145(260)261)228-178(290)133(86-239)232-184(296)151(100(16)242)237-175(287)127(71-103-39-25-20-26-40-103)229-183(295)150(99(15)241)233-138(247)83-202-159(271)116(52-58-139(248)249)213-154(266)97(13)208-167(279)129(75-107-80-196-89-205-107)227-163(275)115(46-34-66-198-186(193)194)214-164(276)119(54-60-141(252)253)217-169(281)124(69-101-35-21-18-22-36-101)224-166(278)121(56-62-143(256)257)218-172(284)130(76-144(258)259)221-156(268)110(189)74-106-79-195-88-204-106/h18-28,35-42,47-50,78-80,88-100,110,112-134,147-151,199,238-243H,17,29-34,43-46,51-77,81-87,187-189H2,1-16H3,(H2,190,244)(H,195,204)(H,196,205)(H,200,270)(H,201,272)(H,202,271)(H,203,269)(H,206,264)(H,207,273)(H,208,279)(H,209,294)(H,210,245)(H,211,246)(H,212,265)(H,213,266)(H,214,276)(H,215,280)(H,216,274)(H,217,281)(H,218,284)(H,219,292)(H,220,267)(H,221,268)(H,222,282)(H,223,283)(H,224,278)(H,225,277)(H,226,289)(H,227,275)(H,228,290)(H,229,295)(H,230,291)(H,231,293)(H,232,296)(H,233,247)(H,234,285)(H,235,288)(H,236,286)(H,237,287)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H4,191,192,197)(H4,193,194,198)/t94-,95-,96-,97-,98-,99+,100+,110-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,147-,148-,149-,150-,151-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVFVQPAANCXIL-FJVFSOETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC8=CN=CN8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC8=CN=CN8)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C186H275N51O59 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236651 | |
| Record name | Glucagon-like peptide 1 (1-37) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4169 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87805-34-3 | |
| Record name | Glucagon-like peptide 1 (1-37) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087805343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon-like peptide 1 (1-37) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Biology and Biosynthesis of Glucagon Like Peptide 1 1 37
Proglucagon Gene Expression and Transcriptional Regulation
The journey of GLP-1 (1-37) begins with the expression of the proglucagon gene (GCG). This gene is not confined to a single location; it is expressed in the alpha-cells of the pancreas, the enteroendocrine L-cells of the intestine, and specific neurons in the brainstem and hypothalamus. wikipedia.orgnih.gov Despite being produced in different tissues, the transcription of the GCG gene results in an identical mRNA molecule in all these locations. wikipedia.org This mRNA is then translated into a 180-amino acid precursor protein known as proglucagon. wikipedia.org
The regulation of GCG gene expression is tissue-specific and depends on the body's metabolic state. In the pancreas, fasting and low blood sugar (hypoglycemia) stimulate gene expression, while insulin (B600854) inhibits it. wikipedia.orgglucagon.com Conversely, in the intestine, fasting reduces proglucagon gene expression, and food consumption stimulates it. wikipedia.org
A complex network of transcription factors and signaling pathways governs the expression of the proglucagon gene. Several homeodomain proteins have been shown to interact with the gene's promoter to activate its expression. nih.gov Key transcription factors implicated in this process include:
Pax-6 and Cdx-2/3: These factors work together synergistically to regulate proglucagon gene transcription in islet cells. glucagon.com
Isl-1, Pax-2, and Brn-4: These are other transcription factors that have been identified to play a role in regulating proglucagon gene promoter activity. nih.govoup.com
Furthermore, signaling pathways such as the protein kinase A (PKA) and Epac signaling pathways, which are activated by cyclic AMP (cAMP), are known to control GCG expression. nih.govresearchgate.net The Wnt signaling pathway also plays a cell-type-specific role in this regulation. nih.govglucagon.com
Tissue-Specific Post-Translational Processing of Proglucagon
Once the proglucagon precursor protein is synthesized, it undergoes a series of cuts by specific enzymes in a process called post-translational processing. This processing is highly tissue-specific, meaning that different peptides are produced from the same proglucagon precursor depending on the tissue where it is expressed. researchgate.netresearchgate.net This differential processing is orchestrated by a family of enzymes known as prohormone convertases (PCs). researchgate.netnih.gov
Role of Prohormone Convertase 1/3 (PC1/3) in Enteroendocrine L-cells
In the enteroendocrine L-cells of the intestine and in the brain, the primary enzyme responsible for processing proglucagon is prohormone convertase 1/3 (PC1/3), also known as PCSK1. wikipedia.orgnih.govdiabetesjournals.org PC1/3 cleaves proglucagon at specific sites to generate a distinct set of peptides. wikipedia.orgresearchgate.net The major products of PC1/3 processing in these tissues are:
Glicentin: A larger peptide that can be further processed. wikipedia.orgresearchgate.net
Oxyntomodulin: A peptide with effects on gastric acid secretion and appetite. wikipedia.orgresearchgate.net
Glucagon-like peptide 1 (GLP-1): This is where GLP-1 (1-37) is initially formed. wikipedia.orgresearchgate.net
Intervening peptide-2 (IP-2): A small peptide located between GLP-1 and GLP-2. wikipedia.orgresearchgate.net
Glucagon-like peptide 2 (GLP-2): A peptide involved in intestinal growth and function. wikipedia.orgresearchgate.net
The expression of PC1/3 is both necessary and sufficient for the complete processing of proglucagon to yield GLP-1 in the intestine. oup.com
Distinction from Prohormone Convertase 2 (PC2) Processing in Pancreatic Alpha-cells
In contrast to the intestine and brain, the pancreatic alpha-cells primarily express a different enzyme, prohormone convertase 2 (PC2), also known as PCSK2. wikipedia.orgnih.govnih.gov Under normal conditions, alpha-cells express PC2 almost exclusively, leading to a different set of proglucagon-derived peptides. nih.gov The action of PC2 on proglucagon results in the production of:
Glicentin-related pancreatic peptide (GRPP): The N-terminal fragment of proglucagon. wikipedia.orgresearchgate.net
Glucagon (B607659): The primary hormone produced by alpha-cells, which has effects opposite to insulin. wikipedia.orgresearchgate.net
Intervening peptide-1 (IP-1): A peptide located between glucagon and the major proglucagon fragment. wikipedia.orgresearchgate.net
Major proglucagon fragment (MPGF): A large C-terminal fragment that contains the sequences for GLP-1 and GLP-2 but is generally considered inactive in this form. wikipedia.orgresearchgate.netdiabetesjournals.org
Therefore, in the healthy pancreas, very little to no GLP-1 is produced because of the predominance of PC2 over PC1/3. nih.govnih.gov
| Tissue | Primary Prohormone Convertase | Major Bioactive Products |
|---|---|---|
| Intestine (L-cells) & Brain | PC1/3 | Glicentin, Oxyntomodulin, GLP-1, GLP-2 |
| Pancreas (Alpha-cells) | PC2 | Glucagon, GRPP, MPGF |
Formation Pathways of Glucagon-like peptide 1 (1-37)
Glucagon-like peptide 1 (1-37) corresponds to amino acids 72 through 108 of the proglucagon precursor. wikipedia.org Its liberation is a direct result of the enzymatic activity of PC1/3 in the enteroendocrine L-cells and certain neurons. wikipedia.orgresearchgate.net PC1/3 recognizes and cleaves at specific pairs of basic amino acid residues that flank the GLP-1 sequence within the proglucagon molecule. researchgate.net
The initial full-length peptide produced is GLP-1 (1-37). wikipedia.org This 37-amino acid peptide is considered the primary translation product before further modifications. wikipedia.org While present, GLP-1 (1-37) is generally found in very small amounts in circulation. pnas.orgjci.org
Alternative Processing and Generation of Biologically Active Truncated Glucagon-like peptide 1 Forms
The story of GLP-1 does not end with the formation of GLP-1 (1-37). This initial product is susceptible to further processing, leading to the generation of biologically active, truncated forms. wikipedia.org This processing involves proteolytic cleavage and amidation. wikipedia.org
The two primary biologically active forms of GLP-1 are:
GLP-1 (7-37): This form is created by the cleavage of the first six amino acids from the N-terminus of GLP-1 (1-37). wikipedia.org
GLP-1 (7-36)amide: This is the most abundant form and is generated by the same N-terminal cleavage, followed by the removal of the C-terminal glycine (B1666218) and amidation. wikipedia.orgnih.gov
These truncated forms, particularly GLP-1 (7-36)amide and GLP-1 (7-37), are the primary biologically active versions of the hormone, possessing potent insulinotropic effects. wikipedia.orgnih.gov In contrast, the full-length GLP-1 (1-37) has been shown to have little to no effect on insulin secretion from the pancreas. jci.org However, some research suggests that GLP-1 (1-37) may have other functions, such as inducing insulin expression in intestinal epithelial cells. pnas.orgnih.gov
Cellular Mechanisms of Glucagon Like Peptide 1 1 37 Secretion
Enteroendocrine L-Cell Secretion Dynamics
The primary source of circulating GLP-1 is the enteroendocrine L-cells, which are distributed throughout the lining of the small and large intestines, with increasing density in the distal regions like the ileum and colon. wikipedia.orgfrontiersin.orgyourhormones.info These cells act as nutrient sensors, releasing GLP-1 in response to food intake. frontiersin.orgnih.gov
Biphasic Patterns of Postprandial Secretion
The secretion of GLP-1 following a meal occurs in a distinct biphasic pattern. wikipedia.orgcambridge.org
Early Phase: A rapid increase in GLP-1 levels is observed within 10 to 30 minutes of nutrient ingestion. wikipedia.orgcambridge.orgdiabetesjournals.org This initial peak is thought to be mediated by a combination of direct stimulation of L-cells in the upper small intestine (duodenum and jejunum) and indirect neural or endocrine signals originating from the proximal gut that act on the more distal L-cells. wikipedia.orgfrontiersin.orgdiabetesjournals.orgpnas.org
Second Phase: A second, more sustained, and sometimes smaller peak occurs between 60 and 120 minutes post-meal. cambridge.orgdiabetesjournals.org This later phase is primarily attributed to the direct contact of digested nutrients with the abundant L-cells located in the distal ileum and colon as the food transits through the gastrointestinal tract. wikipedia.orgdiabetesjournals.org
This biphasic release ensures a rapid response to incoming nutrients, followed by a prolonged signal that corresponds to the ongoing process of digestion and absorption.
Nutrient-Stimulated Release Pathways (e.g., fatty acids, amino acids)
L-cells are equipped with a variety of sensing mechanisms to detect the presence of different macronutrients in the intestinal lumen, triggering GLP-1 secretion.
Fatty Acids: Fats are potent stimulators of GLP-1 release. diabetesjournals.org Fatty acids can activate G protein-coupled receptors (GPCRs) on L-cells, such as FFA1 (GPR40) and GPR119, leading to GLP-1 secretion. nih.gov Studies using the mouse enteroendocrine STC-1 cell line have shown that alpha-linolenic acid (αLA) significantly stimulates GLP-1 secretion. nih.gov The signaling cascade initiated by fatty acids often involves the mobilization of intracellular calcium stores. wikipedia.org
Amino Acids: Protein-rich meals and their constituent amino acids are also well-established triggers for GLP-1 release. cambridge.orgdiabetesjournals.org Specific amino acids, including phenylalanine, tryptophan, glutamine, and arginine, have been shown to induce GLP-1 secretion. nih.govnih.govdiabetesjournals.org The mechanisms are diverse and can involve electrogenic transport coupled with sodium ions, which depolarizes the cell membrane, or activation of specific receptors like the calcium-sensing receptor (CaSR) and GPR142. nih.govnih.govmdpi.com For instance, the stimulatory effect of phenylalanine on GLP-1 secretion is thought to be mediated by CaSR. mdpi.com
Combinations of nutrients can have a potentiating effect. For example, studies have shown that the combination of alpha-linolenic acid with either phenylalanine or tryptophan significantly increases GLP-1 secretion compared to the individual nutrients alone. nih.gov
Table 1: Nutrient-Stimulated GLP-1 Secretion Pathways
| Nutrient Class | Key Stimulants | Primary Mechanisms/Receptors |
|---|---|---|
| Fatty Acids | Alpha-linolenic acid (αLA) | Activation of FFA1 (GPR40) and GPR119; mobilization of intracellular calcium. wikipedia.orgnih.gov |
| Amino Acids | Phenylalanine, Tryptophan, Glutamine, Arginine | Activation of CaSR and GPR142; Na+-coupled co-transport leading to membrane depolarization. nih.govnih.govmdpi.com |
Receptor-Mediated Regulation of L-Cell Secretion
Beyond direct nutrient sensing, the secretion of GLP-1 from L-cells is finely regulated by a complex interplay of various receptors that respond to hormones and neurotransmitters. This allows for the integration of signals from the broader neuroendocrine system.
G Protein-Coupled Receptors (GPCRs): This large family of receptors is central to L-cell regulation. As mentioned, receptors for fatty acids (FFA1, GPR119) and amino acids (CaSR, GPR142) are key players. nih.govmdpi.com Additionally, sweet taste receptors (T1R2/T1R3), coupled to the G protein gustducin, can detect sugars and artificial sweeteners, leading to GLP-1 release. frontiersin.orgpnas.org
Hormonal Receptors: L-cells express receptors for various hormones, allowing for systemic modulation of GLP-1 secretion. For instance, insulin (B600854) has been shown to stimulate GLP-1 release from murine L-cells. diabetesjournals.org Conversely, somatostatin (B550006) acts as an inhibitor of GLP-1 secretion. yourhormones.infodiabetesjournals.org
Neurotransmitter Receptors: The enteric nervous system plays a significant role in modulating L-cell function. Receptors for acetylcholine (B1216132) (muscarinic receptors) and gastrin-releasing peptide (GRP) are present on L-cells, and their activation stimulates GLP-1 secretion. diabetesjournals.org This is a key part of the indirect, neurally-mediated early phase of GLP-1 release. diabetesjournals.org Gamma-aminobutyric acid (GABA) has also been shown to enhance GLP-1 release. diabetesjournals.org
Table 2: Key Receptors Involved in L-Cell Secretion
| Receptor Type | Ligand(s) | Effect on GLP-1 Secretion |
|---|---|---|
| Nutrient-Sensing GPCRs | Fatty Acids, Amino Acids, Sugars | Stimulation frontiersin.orgnih.gov |
| Hormonal Receptors | Insulin, Somatostatin | Stimulation, Inhibition diabetesjournals.org |
| Neurotransmitter Receptors | Acetylcholine, GRP, GABA | Stimulation diabetesjournals.org |
Intracellular Signaling Pathways Modulating Secretion
The activation of various cell surface receptors converges on a set of intracellular signaling pathways that ultimately control the exocytosis of GLP-1-containing granules.
A primary mechanism involves membrane depolarization and an increase in intracellular calcium ([Ca2+]i). diabetesjournals.org The entry of glucose into L-cells, for example, via sodium-glucose co-transporters (SGLT1), leads to membrane depolarization. nih.gov This change in membrane potential opens voltage-gated calcium channels, allowing an influx of Ca2+, which is a critical trigger for the fusion of secretory vesicles with the cell membrane and the release of GLP-1. diabetesjournals.org
Several key signaling cascades are involved:
Cyclic AMP (cAMP) Pathway: Activation of Gs protein-coupled receptors, such as the GIP receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. diabetesjournals.orgresearchgate.net Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which then promote GLP-1 exocytosis. nih.govresearchgate.net
Phospholipase C (PLC) Pathway: Activation of Gq protein-coupled receptors, such as those for acetylcholine and GRP, stimulates phospholipase C (PLC). diabetesjournals.org PLC activation leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC), both of which contribute to the secretory process. diabetesjournals.orgresearchgate.net
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) or extracellular signal-regulated kinase (ERK) pathway can also be activated by certain stimuli, such as glucose and fatty acids, contributing to the regulation of GLP-1 secretion. diabetesjournals.orgpnas.org
Central Nervous System Production and Release of Glucagon-like peptide 1 (1-37)
In addition to the gut, GLP-1 is also produced within the central nervous system (CNS), where it functions as a neurotransmitter. frontiersin.orgnih.gov A specific population of neurons in the nucleus of the solitary tract (NTS) in the brainstem synthesizes proglucagon and processes it to release GLP-1. wikipedia.orgnih.govfrontiersin.org
These GLP-1-producing neurons project to various brain regions that are crucial for metabolic regulation, including the hypothalamus (paraventricular nucleus and arcuate nucleus), hippocampus, and other brainstem areas. frontiersin.orgnih.govnih.gov The release of GLP-1 in these areas is believed to be involved in mediating satiety, which reduces food intake, and in the central regulation of glucose homeostasis. frontiersin.orgnih.govoup.com CNS-derived GLP-1 is considered essential for these functions, as peripheral GLP-1 is not thought to readily cross the blood-brain barrier. frontiersin.org Activation of these central GLP-1 receptors can influence insulin secretion and glucose tolerance through neural pathways. nih.govoup.com
Glucagon Like Peptide 1 Receptor Glp 1r Biology and Signaling Relevant to Glucagon Like Peptide 1 1 37
Glucagon-like peptide 1 Receptor Expression and Tissue Distribution
The GLP-1R is expressed in a variety of tissues, highlighting its multifaceted role in physiological processes beyond glycemic control. frontiersin.orgnih.gov
Pancreatic Islets (Alpha and Beta Cells)
Within the pancreatic islets, the expression of GLP-1R is most predominantly and consistently found on β-cells. nih.govoup.com Activation of these receptors on β-cells enhances glucose-stimulated insulin (B600854) secretion. wikipedia.orgelsevier.es The presence and function of GLP-1R on α-cells have been a subject of some debate in the scientific community. oup.comelsevier.es However, evidence suggests that GLP-1R is expressed on α-cells and that its activation can suppress glucagon (B607659) secretion in a glucose-dependent manner. nih.gov Some studies have also reported rare expression in δ-cells. oup.com
Gastrointestinal Tract
GLP-1R is widely expressed throughout the gastrointestinal (GI) tract. nih.gov In the stomach, GLP-1R has been identified in parietal cells and smooth muscle cells of the muscularis externa. nih.govoup.com Notably, high expression is observed in the Brunner's glands of the duodenum. nih.govoup.com The receptor is also present in myenteric plexus neurons along the gut, suggesting a role in regulating gastric emptying and intestinal motility. nih.govnih.gov Furthermore, GLP-1R has been found on enteroendocrine cells and intraepithelial lymphocytes in the intestinal mucosa. oup.comnih.gov
Central Nervous System (e.g., Hypothalamus, Brainstem)
The central nervous system (CNS) is a key site of GLP-1R expression, where it plays a role in regulating appetite, food intake, and neuroprotection. tandfonline.comnih.gov GLP-1R mRNA and protein have been identified in several regions of the human brain, including the hypothalamus and brainstem. nih.govnih.gov Within the hypothalamus, GLP-1R is expressed in nuclei critical for energy homeostasis, such as the paraventricular nucleus (PVN), arcuate nucleus (ARC), and ventromedial nucleus (VMH). glucagon.comoup.commdpi.com The brainstem, particularly the nucleus of the solitary tract (NTS), also shows significant GLP-1R expression. glucagon.comoup.com Activation of these central GLP-1Rs is associated with reduced food intake and feelings of satiety. wikipedia.org
Cardiovascular System
GLP-1R is expressed in various components of the cardiovascular system, including the heart and blood vessels. nih.govnih.gov In the heart, GLP-1R has been localized to the myocytes of the sinoatrial node. nih.govoup.com The receptor is also found in cardiac atria. nih.gov In blood vessels, GLP-1R expression has been detected in endothelial cells and vascular smooth muscle cells. nih.govbioscientifica.comfrontiersin.org Activation of cardiovascular GLP-1R is linked to effects such as vasodilation, improved endothelial function, and cardioprotective actions. frontiersin.orgnih.gov
Renal System
The precise localization of GLP-1R in the kidneys has been a topic of ongoing research, with some conflicting findings. frontiersin.org However, multiple studies have confirmed the presence of GLP-1R in the renal vasculature, specifically in the smooth muscle cells of arteries and arterioles. nih.govoup.comfrontiersin.org There is also evidence for GLP-1R expression in the juxtaglomerular apparatus, including renin-producing cells. wiley.com Some studies have reported GLP-1R mRNA in glomeruli and proximal tubules, though this is not universally agreed upon. frontiersin.orgnih.govnih.govmdpi.com The activation of renal GLP-1R is associated with natriuretic and diuretic effects, and may play a role in regulating renal blood flow and blood pressure. physiology.orgmdpi.com
Adipose Tissue
GLP-1R is expressed in adipose tissue, where it is involved in regulating adipogenesis and metabolism. nih.govmdpi.com The receptor has been identified in both pre-adipocytes and mature adipocytes. nih.govkarger.com Studies have shown that GLP-1R activation can promote the proliferation of pre-adipocytes and inhibit apoptosis. nih.gov Furthermore, GLP-1 signaling in adipose tissue can influence lipid metabolism and may contribute to the browning of white adipose tissue, a process associated with increased energy expenditure. mdpi.comdiabetesjournals.org
Interactive Data Tables
Table 1: GLP-1R Expression in Pancreatic Islets
| Cell Type | Expression Level | Key Function | References |
|---|---|---|---|
| Beta (β) Cells | Predominant | Enhances glucose-stimulated insulin secretion | nih.gov, oup.com, elsevier.es |
| Alpha (α) Cells | Present | Suppresses glucagon secretion | nih.gov |
| Delta (δ) Cells | Rare | Under investigation | oup.com |
Table 2: GLP-1R Distribution in the Gastrointestinal Tract
| Location | Specific Cell/Tissue Type | Key Function | References |
|---|---|---|---|
| Stomach | Parietal cells, Smooth muscle cells | Gastric acid secretion, Gastric motility | nih.gov, oup.com |
| Duodenum | Brunner's glands | Mucus secretion | nih.gov, oup.com |
| Intestines | Myenteric plexus neurons, Enteroendocrine cells | Intestinal motility, Hormone secretion | nih.gov, nih.gov, oup.com |
Table 3: GLP-1R Localization in the Central Nervous System
| Brain Region | Specific Nuclei | Key Function | References |
|---|---|---|---|
| Hypothalamus | PVN, ARC, VMH | Appetite regulation, Energy homeostasis | glucagon.com, oup.com, mdpi.com |
| Brainstem | Nucleus of the Solitary Tract (NTS) | Satiety signaling | glucagon.com, oup.com |
Table 4: GLP-1R in the Cardiovascular System
| Location | Specific Cell/Tissue Type | Key Function | References |
|---|---|---|---|
| Heart | Sinoatrial node myocytes, Atria | Heart rate regulation, Cardioprotection | nih.gov, oup.com, nih.gov |
| Blood Vessels | Endothelial cells, Smooth muscle cells | Vasodilation, Endothelial function | nih.gov, bioscientifica.com, frontiersin.org |
Table 5: GLP-1R in the Renal System
| Location | Specific Cell/Tissue Type | Key Function | References |
|---|---|---|---|
| Vasculature | Smooth muscle cells of arteries/arterioles | Regulation of renal blood flow | nih.gov, oup.com, frontiersin.org |
| Juxtaglomerular Apparatus | Renin-producing cells | Blood pressure regulation | wiley.com |
Table 6: GLP-1R in Adipose Tissue
| Cell Type | Expression Level | Key Function | References |
|---|---|---|---|
| Pre-adipocytes | Present | Proliferation, Differentiation | nih.gov, karger.com |
Other Extrapancreatic Tissues
While the pancreas is a primary site of GLP-1R expression, the receptor is also found in various other tissues throughout the body, highlighting the diverse physiological roles of GLP-1. portlandpress.comfrontiersin.org Receptor autoradiography using radiolabeled GLP-1 has identified GLP-1R protein in specific compartments of several organs. snmjournals.org
Key Extrapancreatic Tissues with GLP-1R Expression:
| Tissue | Specific Location of GLP-1R Expression | Potential Function |
| Gastrointestinal Tract | Myenteric plexus, Brunner's glands of the duodenum. snmjournals.orgoup.com | Regulation of secretion and cell proliferation. snmjournals.org |
| Kidney | Small blood vessels. portlandpress.comsnmjournals.org | Unclear, but may be involved in vascular regulation. |
| Lung | Small blood vessels. portlandpress.comsnmjournals.org | May play a role in surfactant secretion. plos.org |
| Brain | Various regions including the hippocampus, neocortex, hypothalamus, and cerebellum. frontiersin.orgsnmjournals.org | Neurotrophic effects, neuroprotection, and regulation of appetite. wikipedia.org |
| Heart | Present, though specific cellular localization is debated. portlandpress.com | May influence hemodynamics. plos.org |
| Breast | Parenchyma. snmjournals.org | Potential role in secretion or cell proliferation. snmjournals.org |
| Testis | Identified in both human and rodent testis. uniroma1.it | Function not yet determined. |
Glucagon-like peptide 1 (1-37) Receptor Binding and Activation Mechanisms
The activation of the GLP-1R by its peptide ligands is a complex process that involves a "two-domain" binding model. encyclopedia.pub This model posits that the C-terminal helical region of the ligand first binds to the large N-terminal extracellular domain (ECD) of the receptor. This initial interaction acts as an "affinity trap," allowing the N-terminal region of the ligand to engage with the transmembrane domain (TMD) core of the receptor, which is essential for receptor activation. nih.govwiley.com
Conformational Changes upon Ligand Binding
The binding of an agonist to the GLP-1R induces significant conformational changes in the receptor. researchgate.net Cryo-electron microscopy (cryo-EM) studies have revealed that upon agonist binding, the transmembrane helices of the receptor undergo rearrangement. Specifically, transmembrane helix 6 flexes toward the α5 helix, a key movement for G protein activation. diabetesjournals.org This structural shift is a hallmark of class B GPCR activation. nih.gov Different agonists can stabilize distinct receptor conformations, which may account for the diverse downstream signaling effects observed with various ligands. researchgate.net
Coupling to G-Protein Subunits (Gαs)
The GLP-1R predominantly couples to the stimulatory G protein alpha subunit, Gαs. portlandpress.comwiley.com When an agonist binds, the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), prompting the Gαs subunit to release GDP and bind GTP. frontiersin.org This exchange triggers the dissociation of the Gαs-GTP subunit from the Gβγ dimer, allowing both to activate their respective downstream effector proteins. wiley.comfrontiersin.org The activated Gαs subunit then allosterically stimulates membrane-bound adenylate cyclase. wiley.com While Gαs is the primary coupling partner, there is evidence that the GLP-1R can also couple to other G proteins, such as Gαq and Gαi, although the significance of this in physiological contexts is still being elucidated. portlandpress.comfrontiersin.org
Intracellular Signaling Cascades Activated by Glucagon-like peptide 1 Receptor
The activation of the GLP-1R initiates a cascade of intracellular signaling events, primarily driven by the Gαs pathway.
Adenylate Cyclase Activation and Cyclic AMP Production
Upon activation by the Gαs subunit, adenylate cyclase catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). wiley.comfrontiersin.org This leads to a rapid increase in intracellular cAMP levels, which is a critical event in mediating the downstream effects of GLP-1R signaling. diabetesjournals.orgfrontiersin.org This process occurs within seconds of receptor activation. frontiersin.org Some evidence suggests that GLP-1R can continue to signal and generate cAMP even after it has been internalized into endosomes. diabetesjournals.orgnih.gov
Protein Kinase A (PKA) Dependent Pathways
The rise in intracellular cAMP leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). frontiersin.org PKA is a holoenzyme that, upon binding cAMP, releases its catalytic subunits. frontiersin.org These activated catalytic subunits can then phosphorylate a variety of downstream targets. researchgate.net
Key PKA-Dependent Signaling Events:
| Downstream Target/Process | Effect of PKA-mediated Phosphorylation | Reference |
| KATP Channels | Phosphorylation of the SUR1 subunit, leading to channel closure and membrane depolarization. | frontiersin.orgnih.gov |
| Insulin Gene Transcription | Activation of the transcription factor CREB, which promotes the expression of key genes like PDX-1 and IRS2, leading to increased insulin biosynthesis and beta-cell survival. | frontiersin.orgnih.gov |
| Cell Proliferation | Activation of cyclin D1, promoting the G1/S phase transition in the cell cycle. | frontiersin.orgnih.gov |
| Anti-apoptosis | Phosphorylation of pro-apoptotic proteins, inhibiting cell death. | oup.com |
The activation of PKA is a crucial component of the signaling cascade that leads to many of the well-characterized effects of GLP-1, particularly in pancreatic beta-cells. nih.gov
Exchange Protein Activated by cAMP (Epac2) Signaling
Activation of the Glucagon-like peptide 1 Receptor (GLP-1R) by its ligand, such as Glucagon-like peptide 1 (1-37), predominantly couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). portlandpress.comencyclopedia.pubnih.gov While the protein kinase A (PKA) pathway has long been recognized as a principal downstream effector of cAMP, a parallel, PKA-independent pathway mediated by the Exchange Protein Activated by cAMP (Epac) has been identified as critically important. nih.govnih.gov
Epac proteins, also known as cAMP-regulated guanine nucleotide exchange factors (cAMP-GEFs), function as crucial cAMP sensors. nih.govnih.gov In pancreatic β-cells, two variants, Epac1 and Epac2, are expressed, with Epac2 being significantly more abundant. nih.govoup.com Research indicates that GLP-1(1-37)-induced cAMP elevation triggers the translocation of Epac2 from the cytoplasm to the plasma membrane. diva-portal.org This process is essential for mediating many of the peptide's effects on insulin secretion.
The Epac2 signaling cascade is integral to potentiating glucose-stimulated insulin secretion (GSIS). One key mechanism involves enhancing glucokinase (GK) activity. Studies have shown that GLP-1 pretreatment enhances GK activity in a glucose-dependent manner, an effect that is blocked by silencing Epac2. oup.com This suggests that the cAMP/Epac2 signaling pathway is more critical than the cAMP/PKA pathway for GLP-1-induced GK activation. oup.com This enhancement of GK activity leads to increased cellular glucose uptake and ATP production. oup.com
Furthermore, Epac2 is directly involved in the machinery of insulin granule exocytosis. It forms a complex with other proteins at the plasma membrane, such as Rim2 (a Rab3-interacting molecule) and the small G protein Rab3A, which is located on the surface of insulin secretory granules. oup.com This interaction is crucial for the priming and fusion of insulin granules with the cell membrane, a key step in Ca²⁺-dependent exocytosis. nih.govoup.com Downregulation of Epac2 function has been shown to diminish the stimulatory effects of GLP-1 on β-cell Ca²⁺ signaling and insulin secretion. nih.govnih.gov
| Protein | Role in GLP-1(1-37) Signaling | Key Findings |
|---|---|---|
| Epac2 (Exchange Protein Activated by cAMP 2) | Primary cAMP sensor in the PKA-independent pathway in β-cells. nih.govoup.com | Translocates from cytoplasm to plasma membrane upon cAMP elevation; essential for potentiating insulin secretion. diva-portal.org |
| Rim2 (Rab3-interacting molecule 2) | Interacts with Epac2 to regulate insulin granule exocytosis. oup.com | Silencing Rim2 blocks the potentiating effect of GLP-1 on glucokinase activity and insulin secretion. oup.com |
| Rab3A (Ras-associated protein Rab3A) | A small G protein on insulin granules that interacts with the Epac2-Rim2 complex. oup.com | Essential for the final steps of Ca²⁺-dependent insulin granule fusion with the plasma membrane. oup.com |
| Glucokinase (GK) | Key glucose-sensing enzyme whose activity is enhanced by GLP-1. oup.com | This enhancement is mediated through the Epac2-Rim2-Rab3A signaling pathway, not PKA. oup.com |
Calcium Mobilization and Ion Channel Modulation
The activation of the GLP-1R by GLP-1(1-37) initiates a significant increase in the cytosolic free calcium concentration ([Ca²⁺]i), which is a critical trigger for insulin exocytosis. portlandpress.comthieme-connect.com This elevation in [Ca²⁺]i is achieved through a combination of mobilizing intracellular calcium stores and promoting calcium influx from the extracellular environment. thieme-connect.comnih.gov
Mobilization of Intracellular Calcium Evidence suggests that the GLP-1R can couple to Gαq proteins, which in turn activate phospholipase C (PLC). nih.govdiabetesjournals.org PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. diabetesjournals.org
Furthermore, the Epac-mediated pathway contributes to intracellular calcium release. Epac activation can lead to a process known as Ca²⁺-induced Ca²⁺ release (CICR) from ryanodine-sensitive intracellular stores, further amplifying the calcium signal. nih.govnih.govfrontiersin.org This rise in intracellular Ca²⁺ can also directly stimulate mitochondrial dehydrogenases, boosting ATP production, which is vital for sustained insulin secretion. nih.govnih.gov
Ion Channel Modulation and Calcium Influx A primary mechanism for Ca²⁺ influx is the modulation of ion channels in the plasma membrane. The increase in intracellular cAMP, via both PKA and Epac2, leads to the closure of ATP-sensitive potassium (KATP) channels. encyclopedia.pubfrontiersin.orgmdpi.com The inhibition of these channels reduces potassium efflux, causing depolarization of the β-cell membrane. This depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), primarily L-type channels, resulting in a rapid influx of extracellular Ca²⁺. thieme-connect.comnih.govmdpi.com In addition to KATP channels, GLP-1R activation can also inhibit voltage-dependent K⁺ (Kv) channels, further contributing to membrane depolarization. encyclopedia.pubmdpi.com
Interestingly, in pancreatic α-cells, GLP-1 has been shown to inhibit P/Q-type Ca²⁺ channels, which contributes to its ability to suppress glucagon secretion. frontiersin.org The modulation of these various ion channels underscores the complexity of GLP-1R signaling in regulating islet hormone secretion. Some studies have also proposed that GLP-1-induced elevation of cytosolic Ca²⁺ can occur through mechanisms independent of PKA, highlighting the multifaceted nature of these signaling pathways. oup.com
| Ion Channel / Process | Modulation by GLP-1(1-37) Signaling | Consequence |
|---|---|---|
| ATP-sensitive K⁺ (KATP) Channels | Inhibited/Closed via cAMP (PKA and Epac2 pathways). encyclopedia.pubfrontiersin.orgmdpi.com | Membrane depolarization. |
| Voltage-Dependent Ca²⁺ Channels (VDCCs) | Opened due to membrane depolarization. thieme-connect.comnih.govmdpi.com | Influx of extracellular Ca²⁺. |
| Voltage-Dependent K⁺ (Kv) Channels | Inhibited. mdpi.com | Contributes to membrane depolarization. |
| Intracellular Ca²⁺ Stores (ER) | Release via Gαq/PLC/IP3 pathway and Epac-mediated CICR. nih.govnih.govnih.govdiabetesjournals.org | Increase in cytosolic Ca²⁺. |
| P/Q-type Ca²⁺ Channels (in α-cells) | Inhibited. frontiersin.org | Suppression of glucagon secretion. |
Metabolism and Degradation of Glucagon Like Peptide 1 1 37
Enzymatic Inactivation by Dipeptidyl Peptidyl-4 (DPP-4)
The primary enzyme responsible for the inactivation of active GLP-1 is dipeptidyl peptidase-4 (DPP-4). wikipedia.orgnih.gov This enzyme is a serine exopeptidase that is widely distributed throughout the body. diabetesjournals.orgwikipedia.org
Cleavage Site Specificity (e.g., Ala8-Glu9)
DPP-4 specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the second position. wikipedia.orgfrontiersin.org In the case of the biologically active forms of GLP-1, such as GLP-1 (7-37), the alanine at position 8 makes it a prime substrate for DPP-4. The enzyme cleaves the peptide bond between Alanine-8 and Glutamic acid-9. wikipedia.org This cleavage results in the formation of N-terminally truncated metabolites, such as GLP-1 (9-37). wikipedia.orgnih.gov These metabolites are considered largely inactive as they have a significantly reduced affinity for the known GLP-1 receptor. nih.govdiabetesjournals.org
Distribution and Forms of DPP-4 (Membrane-bound vs. Soluble)
DPP-4 exists in two main forms: a membrane-bound form and a soluble form. wikipedia.orgamegroups.org
Membrane-bound DPP-4: This form, also known as CD26, is a type II transmembrane glycoprotein (B1211001) found on the surface of various cell types. frontiersin.orgamegroups.org It is highly expressed in numerous tissues, including the brush border of intestinal enterocytes, endothelial cells of capillaries, liver, pancreas, and kidney. nih.govwikipedia.orgamegroups.org The presence of DPP-4 on endothelial cells, particularly those near the sites of GLP-1 secretion, contributes to the very rapid inactivation of the hormone before it can reach systemic circulation. wikipedia.org
Soluble DPP-4: A soluble form of DPP-4 circulates in body fluids like blood plasma and cerebrospinal fluid. wikipedia.orgamegroups.org This circulating enzyme also contributes to the degradation of GLP-1 throughout the body. diabetesjournals.org
Role of Neutral Endopeptidase 24.11 (NEP 24.11) in Degradation
Besides DPP-4, another key enzyme involved in the degradation of GLP-1 is Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin. wikipedia.orge-apem.org NEP 24.11 is a zinc-dependent metallopeptidase that is widely expressed in many tissues, with particularly high concentrations in the kidneys. wikipedia.orge-apem.org
NEP 24.11 cleaves peptides on the N-terminal side of aromatic or hydrophobic amino acids. wikipedia.orge-apem.org It has been shown to cleave GLP-1 at several positions. researchgate.net The significance of NEP 24.11 in GLP-1 degradation can be substantial, with some studies suggesting it may contribute to as much as 50% of GLP-1 degradation. wikipedia.orgnih.gov However, its activity often becomes more apparent after the action of DPP-4, as a large portion of GLP-1 is already processed by DPP-4 before it reaches tissues with high NEP 24.11 concentrations, like the kidneys. wikipedia.org In mice, there is a notable and significant additional endoproteolytic degradation by neprilysin. biorxiv.org
Renal Clearance Mechanisms of Glucagon-like peptide 1 (1-37) and its Metabolites
The kidneys play a crucial role in the final elimination of both intact GLP-1 and its metabolites from the circulation. nih.govresearchgate.net Renal clearance is a significant pathway for the removal of the inactivated forms of GLP-1. wikipedia.org While the degradation of GLP-1 itself is not primarily dependent on kidney function, the clearance of its metabolites is delayed in individuals with renal insufficiency. nih.gov The kidneys rapidly remove and metabolize the major metabolite, GLP-1 (9-36)amide, from circulation. physiology.org Glomerular filtration is a key step in this process. oup.com
Biological Activity of Glucagon-like peptide 1 (1-37) Degradation Products (e.g., GLP-1 (9-36) amide)
While the initial full-length form, GLP-1 (1-37), does not appear to have a significant effect on insulin (B600854) secretion, it has been shown to induce insulin expression in intestinal epithelial cells.
The primary degradation product of active GLP-1, GLP-1 (9-36) amide, was initially considered biologically inactive due to its low affinity for the known GLP-1 receptor. In fact, some studies have suggested that it can act as an antagonist at the human GLP-1 receptor.
However, emerging research indicates that GLP-1 (9-36) amide may possess some biological activities independent of the classical GLP-1 receptor. Some studies have reported that it can inhibit hepatic glucose production. There are also findings suggesting it may have a modest, independent effect on glucose clearance. glucagon.com Furthermore, some research points to this metabolite having renoprotective effects. diabetesjournals.org The precise mechanisms and physiological relevance of these potential actions are still under investigation, with some studies in humans failing to demonstrate a significant effect on glucose clearance or insulin secretion. glucagon.com
Physiological Roles and Molecular Mechanisms of Glucagon Like Peptide 1 1 37 and Its Derivatives Non Clinical Focus
Metabolic Homeostasis
GLP-1 is a key regulator of glucose homeostasis, exerting its effects through various mechanisms that influence insulin (B600854) and glucagon (B607659) secretion, pancreatic beta-cell health, and glucose metabolism in peripheral tissues.
Distinction in Pancreatic Insulinotropic Efficacy of Glucagon-like peptide 1 (1-37) Compared to Truncated GLP-1 Forms
While GLP-1 (1-37) is the precursor to the more active forms of the hormone, its own ability to stimulate insulin secretion from pancreatic beta-cells is significantly lower than that of its truncated counterparts, GLP-1 (7-36)amide and GLP-1 (7-37). nih.govnih.gov Research has consistently shown that the N-terminally truncated forms are potent stimulators of glucose-dependent insulin release, whereas the full-length peptide has little to no direct insulinotropic effect. nih.govjci.org
Studies using perfused rat pancreas models have demonstrated that GLP-1 (7-37) stimulates insulin secretion, while GLP-1 (1-37) does not elicit the same response. jci.org This difference in efficacy is attributed to the structural requirements of the GLP-1 receptor on pancreatic beta-cells, which binds the truncated forms with high affinity. jci.org
| Feature | GLP-1 (1-37) | Truncated GLP-1 (7-36/7-37) |
| Insulinotropic Efficacy | Low to negligible nih.govnih.gov | High nih.govnih.govjci.org |
| Receptor Binding | Lower affinity for the pancreatic GLP-1 receptor | High affinity for the pancreatic GLP-1 receptor jci.org |
| Primary Role | Precursor molecule wikipedia.org | Active incretin (B1656795) hormones wikipedia.org |
Glucagon Secretion Suppression Mechanisms
A critical function of GLP-1 in glucose homeostasis is its ability to suppress glucagon secretion from pancreatic alpha-cells in a glucose-dependent manner. wikipedia.orgphysiology.org This action is significant because excessive glucagon is a key contributor to hyperglycemia. The suppression of glucagon by GLP-1 is primarily mediated through indirect mechanisms. One proposed pathway involves the stimulation of somatostatin (B550006) release, which in turn inhibits alpha-cell secretion. frontiersin.org
However, more recent research on human pancreatic islets suggests a direct inhibitory effect of GLP-1 on alpha-cells, despite the very low expression of GLP-1 receptors on these cells. nih.gov These studies indicate that GLP-1 can inhibit glucagon secretion by about 50-70% through a mechanism involving the inhibition of P/Q-type Ca2+ channels, which is dependent on protein kinase A (PKA). nih.gov This direct action appears to be independent of paracrine signaling from insulin or somatostatin. nih.gov
Pancreatic Beta-Cell Proliferation, Differentiation, and Survival
GLP-1 and its derivatives act as growth factors for pancreatic beta-cells, promoting their proliferation, differentiation, and survival. researchgate.netelsevier.es These trophic effects are crucial for maintaining a healthy and functional beta-cell mass. The signaling pathways involved are complex and include the activation of protein kinase A (PKA), phosphatidylinositol-3 kinase (PI3K)/Akt, and the transactivation of the epidermal growth factor (EGF) receptor. oup.complos.org
GLP-1 receptor activation leads to increased levels of cyclic AMP (cAMP), which in turn activates PKA and Epac2. wikipedia.org This cascade alters ion channel activity, leading to increased cytosolic Ca2+ and enhanced exocytosis of insulin-containing granules. wikipedia.org Furthermore, GLP-1 signaling promotes the expression of key transcription factors like Pdx-1, which is vital for beta-cell development and function. elsevier.es By inhibiting apoptosis (programmed cell death) and stimulating neogenesis (the formation of new islets), GLP-1 helps to preserve and expand the beta-cell population. researchgate.netoup.com Interestingly, some research suggests that GLP-1 (1-37) can induce the differentiation of intestinal epithelial cells into insulin-producing cells, a process mediated by the upregulation of genes involved in pancreatic endocrine differentiation. nih.govglucagon.com
Role in Hepatic and Skeletal Muscle Glycogen (B147801) Synthesis and Metabolism
GLP-1 exerts insulin-like effects on glucose metabolism in peripheral tissues, including the liver and skeletal muscle. nih.govbioscientifica.com It has been shown to stimulate glycogen synthesis and glucose utilization in these tissues. nih.govoup.com In hepatocytes, GLP-1 activates glycogen synthase a, the active form of the enzyme responsible for glycogen synthesis, in a dose-dependent manner. oup.com This effect is observed in both normal and diabetic rat models. oup.com
In human skeletal muscle, GLP-1 stimulates glycogen synthesis, glycogen synthase a activity, and glucose oxidation. nih.gov The signaling mechanisms in skeletal muscle appear to differ from those in the pancreas, as they are not associated with cAMP. nih.gov Instead, the hydrolysis of glycosylphosphatidylinositols (GPIs) has been suggested as a potential second messenger for GLP-1's action in this tissue. nih.gov Central administration of a GLP-1 receptor agonist has been shown to enhance hyperglycemia-stimulated insulin secretion, leading to increased hepatic glycogen storage, while simultaneously inducing whole-body insulin resistance that inhibits muscle glycogen accumulation. nih.gov This suggests a complex interplay where central GLP-1 signaling prioritizes liver glycogen storage. nih.gov Furthermore, GLP-1 has been found to improve insulin resistance in human skeletal muscle cells by activating SIRT1. spandidos-publications.com
| Tissue | Effect of GLP-1 | Key Findings |
| Liver | Stimulates glycogen synthesis | Activates glycogen synthase a oup.com |
| Skeletal Muscle | Stimulates glycogen synthesis and glucose utilization | Action is independent of cAMP; involves GPI hydrolysis nih.gov |
| Improves insulin resistance | Mediated by SIRT1 activation spandidos-publications.com |
Lipid Metabolism Regulation
GLP-1 plays a significant role in regulating lipid and lipoprotein metabolism. nih.govresearchgate.net It can influence fat synthesis, cholesterol metabolism, and the browning of adipose tissue. nih.govkoreamed.org Evidence from both animal and human studies indicates that GLP-1 signaling can reduce the overproduction of apolipoprotein B-containing lipoprotein particles from the liver and intestine, which are precursors to pro-atherogenic remnants. nih.gov
The mechanisms underlying these effects are multifaceted and involve both central and peripheral pathways. researchgate.net For instance, GLP-1 can signal through a portal-vagal neuroendocrine pathway to modulate postprandial and fasting lipoprotein secretion. researchgate.net
The influence of GLP-1 on adipocyte development and differentiation is complex, with some studies showing seemingly contradictory results. Some research indicates that GLP-1 promotes the differentiation of preadipocytes into mature adipocytes. spandidos-publications.comnih.govkarger.com This process may contribute to enhanced whole-body insulin sensitivity by increasing the number of small, insulin-sensitive adipocytes and preventing ectopic lipid storage. nih.gov The Akt signaling pathway appears to be involved in this pro-differentiative effect. spandidos-publications.com
Conversely, other studies have reported that GLP-1 inhibits the adipogenic differentiation of adipose-derived stem cells and human bone marrow-derived mesenchymal stem cells. nih.govfrontiersin.org These studies observed that GLP-1 reduced lipid accumulation and downregulated the expression of adipocyte-specific markers. nih.gov It is possible that the effect of GLP-1 on adipogenesis is context-dependent, varying with the stage of adipocyte differentiation and the specific cell type being studied. karger.com
Regulation of Cholesterol and Fatty Acid Metabolism
Glucagon-like peptide 1 (GLP-1) and its derivatives play a significant role in modulating lipid metabolism, encompassing both cholesterol and fatty acid pathways. nih.govkoreamed.org Research indicates that GLP-1 can influence lipid metabolism by inhibiting the synthesis of fats, encouraging the differentiation of fat cells, boosting cholesterol metabolism, and promoting the browning of adipose tissue. koreamed.org These actions are crucial in the context of metabolic diseases such as obesity and nonalcoholic fatty liver disease. nih.govkoreamed.org
GLP-1's impact on cholesterol homeostasis is partly mediated through its influence on the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol efflux from cells. karger.com Studies have shown that GLP-1 can up-regulate the expression of ABCA1, thereby enhancing the removal of cholesterol from cells and reducing its accumulation. karger.com This effect is associated with the modulation of microRNAs, specifically the downregulation of miR-19b, which in turn leads to increased ABCA1 protein levels. karger.com Furthermore, GLP-1 has been observed to increase the messenger RNA of ABCA1 and apolipoprotein A1 (apoA1), which are involved in mediating the efflux of intracellular cholesterol. nih.gov
In terms of fatty acid metabolism, GLP-1 has been shown to reduce the influx of fatty acids into liver cells and promote their oxidation, which helps in preventing conditions like nonalcoholic fatty liver disease. nih.gov The mechanisms underlying these effects involve the regulation of adipocyte development, acceleration of plasma clearance of fatty acids derived from triacylglycerol, and improvement of insulin signaling. nih.gov
Promotion of Adipose Browning and Thermogenesis
The central nervous system, particularly the hypothalamus, plays a key role in mediating these effects. nih.govnih.govtandfonline.com Central administration of GLP-1 receptor agonists has been shown to stimulate BAT thermogenesis and adipocyte browning independently of food intake. nih.govresearchgate.netdiabetesjournals.org Specifically, the ventromedial nucleus of the hypothalamus (VMH) has been identified as a critical site for these actions. researchgate.netnih.govdiabetesjournals.org The molecular mechanism within the VMH involves the inhibition of the energy sensor AMP-activated protein kinase (AMPK). nih.govtandfonline.com
Studies have demonstrated that central GLP-1 treatment upregulates the expression of genes involved in the thermogenic program, such as peroxisome proliferator-activated receptor-gamma co-activator-1alpha (PGC1α) and uncoupling protein-1 (UCP1), in BAT. nih.gov Furthermore, GLP-1 can induce the expression of fibronectin type III domain-containing protein 5 (FNDC5) in pancreatic β-cells, which promotes the conversion of WAT to BAT. koreamed.org
Gastrointestinal System Regulation
Modulation of Gastric Emptying, Acid Secretion, and Motility
In addition to its effects on gastric emptying, GLP-1 also inhibits gastric acid secretion. wikipedia.orgnih.gov This action, like its effects on motility, is believed to be mediated, at least in part, through the vagus nerve. glucagon.comphysiology.org Studies in humans have shown that the inhibitory effect of GLP-1 on gastric acid secretion is lost after vagotomy, highlighting the importance of intact vagal innervation for this function. glucagon.comphysiology.org
Glucagon-like peptide 1 (1-37)-Mediated Induction of Insulin Expression in Intestinal Epithelial Cells
A remarkable finding in the study of GLP-1 is the ability of the specific form, Glucagon-like peptide 1 (1-37), to induce insulin production in intestinal epithelial cells. pnas.orgnih.govpnas.org While other forms of GLP-1, such as GLP-1(7-36) and GLP-1(7-37), are known for their insulinotropic effects, the function of GLP-1(1-37), which is synthesized in small amounts in the pancreas, has been less clear. pnas.orgnih.gov Research has now demonstrated that GLP-1(1-37) can convert intestinal epithelial progenitor cells into insulin-producing cells, both in developing and, to a lesser extent, adult tissues. pnas.orgnih.gov
This induced insulin expression is not a random occurrence but a specific and direct effect of GLP-1(1-37). pnas.org When compared to other inducers of pancreatic β-cell differentiation, such as activin A, betacellulin, and hepatocyte growth factor, GLP-1(1-37) was found to be significantly more effective at inducing insulin and ngn3 gene expression. pnas.org This suggests a unique pathway for this conversion process, separate from that of pancreatic β-cell differentiation. pnas.org
Molecular Mechanisms of Enterocyte Reprogramming (e.g., ngn3 Pathway Upregulation)
The conversion of intestinal epithelial cells into insulin-producing cells by GLP-1(1-37) is mediated by the upregulation of specific transcription factors, most notably neurogenin 3 (ngn3). pnas.orgnih.gov The ngn3 gene is a key regulator of endocrine differentiation in the pancreas. pnas.org GLP-1(1-37) triggers an increase in ngn3 expression, which in turn activates downstream target genes involved in pancreatic endocrine development, such as neuroD, pax-4, and Nkx6.1. pnas.org
This process appears to be controlled by the Notch signaling pathway, which is known to be involved in both pancreatic and intestinal cell lineage determination. pnas.orgnih.gov The upregulation of ngn3 expression is mediated by HNF-6 via the GLP-1 signaling pathway. pnas.org By controlling the expression of these key genes, GLP-1(1-37) effectively reprograms intestinal epithelial progenitors, directing them to differentiate into cells capable of producing insulin. pnas.orgnih.gov
Restoration of Glucose Homeostasis in Murine Models via Induced Cells
The therapeutic potential of GLP-1(1-37)-induced insulin-producing intestinal cells has been demonstrated in murine models of diabetes. pnas.orgnih.govpnas.org When these induced cells were implanted into diabetic mice, they were able to reverse insulin-dependent diabetes. pnas.orgnih.gov This indicates that the newly formed insulin-producing cells are not only present but are also functional and capable of restoring glucose homeostasis. pnas.orgnih.gov
Furthermore, these cells become responsive to glucose challenges in vitro, meaning they can secrete insulin in response to changes in glucose levels, mimicking the function of pancreatic β-cells. pnas.orgnih.gov Studies have also shown that GLP-1(1-37) can lower blood glucose levels in both normal and diabetic mice. nih.govresearchgate.net Interestingly, the glucose-lowering effect of GLP-1(1-37) could not be blocked by the GLP-1 receptor antagonist exendin(9-39), suggesting it may activate the GLP-1 receptor through a different mechanism than other GLP-1 analogs. nih.govresearchgate.net
Intestinotrophic and Barrier-Protective Effects
Glucagon-like peptide-1 (GLP-1), primarily known for its role in glucose homeostasis, also demonstrates significant intestinotrophic and barrier-protective effects. Research indicates that GLP-1 and its analogues can promote the growth and health of the intestinal lining. glucagon.comfrontiersin.org
Intestinotrophic Effects: Studies in animal models have shown that treatment with GLP-1 analogues leads to an increase in the weight of the small bowel and colon. mdpi.com This trophic effect is associated with the stimulation of crypt fission, a process that increases the number of intestinal crypts and, consequently, the mucosal surface area. mdpi.comjci.org This action appears to be mediated by fibroblast growth factor 7 (Fgf7) and is independent of other growth factor pathways like EGF and IGF-1. mdpi.com While GLP-2 is more famously known for its intestinal growth-promoting properties, GLP-1 has been shown to potentiate the intestinotrophic effects of GLP-2, suggesting a synergistic interaction between the two peptides. frontiersin.orgnih.gov One study highlighted that the full-length peptide, GLP-1 (1-37), can induce the differentiation of intestinal epithelial cells into insulin-producing cells in vitro and in vivo, a process involving the upregulation of genes associated with pancreatic endocrine development. nih.govnih.govglucagon.com
Barrier-Protective Effects: GLP-1 plays a crucial role in maintaining the integrity of the intestinal mucosal barrier. frontiersin.orgasm.org GLP-1 receptor agonists have been shown to improve intestinal epithelial integrity and reduce gut permeability. mdpi.comaging-us.com These effects are partly achieved by activating Brunner's glands, which secrete mucus that forms a protective layer against pathogens and stomach acid. frontiersin.orgmdpi.comnih.gov Furthermore, GLP-1 can moderate the enteric immune response by reducing the production of pro-inflammatory cytokines, an effect attributed to the downregulation of NF-κB signaling. nih.gov GLP-1 also supports the intestinal barrier by promoting the production of tight junction proteins like Occludin and ZO-1, which are essential for maintaining the structural integrity of the intestinal epithelium. aging-us.com
Table 1: Summary of Intestinotrophic and Barrier-Protective Effects of GLP-1| Effect | Mechanism of Action | Supporting Findings |
|---|---|---|
| Intestinotrophic (Gut Growth) | Stimulation of crypt fission via Fgf7-dependent mechanisms. mdpi.com Potentiation of GLP-2 effects. frontiersin.orgnih.gov | Increased intestinal weight in animal models. nih.gov Increased mucosal expansion in the small intestine and colon. mdpi.com |
| Barrier-Protective | Enhancement of Brunner's gland function and mucus secretion. mdpi.comnih.gov Upregulation of tight junction proteins (Occludin, ZO-1). aging-us.com | Reduced gut permeability. mdpi.comaging-us.com Decreased intestinal inflammation. nih.gov |
| Cellular Differentiation | Upregulation of ngn3 and its downstream targets. nih.govnih.gov | Conversion of intestinal epithelial cells into insulin-producing cells by GLP-1 (1-37). nih.govnih.gov |
Influence on Gut Microbiota Composition and Function
GLP-1 and its derivatives can significantly influence the composition and function of the gut microbiota, which in turn can mediate some of the metabolic benefits of GLP-1 receptor activation. mdpi.comwjgnet.comfrontiersin.org
Compositional Shifts: Treatment with GLP-1 receptor agonists (GLP-1 RAs) has been shown to alter the gut microbial ecosystem. mdpi.com For instance, liraglutide (B1674861) has been observed to decrease the abundance of Bacteroidetes and increase Actinobacteria. wjgnet.com Other studies have reported that GLP-1 RAs can reduce the abundance of bacteria from the phylum Bacillota (formerly Firmicutes), which is often associated with obesity, and increase the ratio of Bacteroidetes to Firmicutes. mdpi.comfrontiersin.org Semaglutide (B3030467) treatment in mice was found to increase beneficial bacteria such as Akkermansia, Muribaculaceae, and Coriobacteriaceae. wjgnet.com Similarly, dulaglutide administration led to increases in Bacteroides, Akkermansia, and Ruminococcus. mdpi.com These changes suggest a shift towards a leaner and more metabolically favorable microbial profile. frontiersin.org
Functional Impact: The modulation of gut microbiota by GLP-1 can lead to an increase in the production of short-chain fatty acids (SCFAs) like butyrate (B1204436), propionate, and acetate. mdpi.com These microbial metabolites are known to improve insulin sensitivity and can stimulate further GLP-1 secretion, creating a positive feedback loop. wjgnet.comnih.gov For example, Faecalibacterium prausnitzii, a known butyrate producer, was found to increase after liraglutide treatment. mdpi.com By altering the gut environment, such as by delaying gastric emptying, GLP-1 analogues may create conditions that favor the growth of certain beneficial bacteria. frontiersin.org The interaction is bidirectional, as the gut microbiota and its metabolites can also influence the host's GLP-1 production. nih.govtandfonline.com
Table 2: Effects of GLP-1 Derivatives on Gut Microbiota| GLP-1 Derivative | Observed Changes in Gut Microbiota | Potential Functional Consequence |
|---|---|---|
| Liraglutide | Increases Actinobacteria, Akkermansia, and Faecalibacterium prausnitzii; Decreases Bacteroidetes and Ruminococcus spp. mdpi.comwjgnet.com | Increased production of butyrate, improved lipid metabolism. mdpi.comwjgnet.com |
| Semaglutide | Increases Akkermansia, Muribaculaceae, Coriobacteriaceae; Decreases Romboutsia, Dubosiella. wjgnet.com | Correction of gut flora imbalances from a high-fat diet. wjgnet.com |
| Dulaglutide | Increases Bacteroides, Akkermansia, and Ruminococcus. mdpi.com | Associated with an improved metabolic profile. mdpi.com |
| Exenatide (B527673)/Exendin-4 | Variable effects; increased genera associated with improved metabolism in animal models. mdpi.com | Improved metabolic functions. mdpi.com |
Central Nervous System Function
GLP-1 is not only a gut hormone but also acts as a neuropeptide, with GLP-1 and its receptors found in various brain regions. wiley.commdpi.com This central activity is critical for many of its physiological effects, including appetite regulation and neuroprotection. GLP-1 and its analogues can cross the blood-brain barrier to exert their effects directly on the central nervous system (CNS). mdpi.compsychiatryonline.org
Regulation of Satiety and Appetite Control
GLP-1 is a potent regulator of food intake and appetite. bioscientifica.comnih.govgutnliver.org Its effects are mediated through both central and peripheral mechanisms.
Central Mechanisms: Gut-derived GLP-1 can signal to the brain via vagal afferent nerves that express GLP-1 receptors (GLP-1R). wiley.comgazi.edu.tr GLP-1RAs can also cross the blood-brain barrier and act directly on key brain regions involved in appetite control. wiley.combioscientifica.com These regions include the hypothalamus and the brainstem's nucleus tractus solitarius (NTS). gazi.edu.tre-apem.orgbinasss.sa.cr In the hypothalamus, GLP-1R activation stimulates anorexigenic (appetite-suppressing) neurons and inhibits orexigenic (appetite-stimulating) neurons, leading to reduced food intake. binasss.sa.cr
Peripheral Mechanisms: GLP-1 contributes to satiety by slowing gastric emptying and reducing intestinal motility. nih.govbinasss.sa.crwikipedia.org This delay in the transit of food from the stomach to the intestine enhances the feeling of fullness and reduces the desire to eat. bioscientifica.combinasss.sa.cr
The combined central and peripheral actions of GLP-1 lead to a reduction in hunger, an increase in satiety, and ultimately, a decrease in food consumption and body weight. bioscientifica.combioscientifica.com
Neuroprotective and Neurotrophic Mechanisms
A growing body of evidence supports a neuroprotective and neurotrophic role for GLP-1 and its agonists in the CNS. wikipedia.orgnih.gov GLP-1R is expressed on various neural cells, including neurons, astrocytes, and glial cells. mdpi.com
Mechanisms of Neuroprotection:
Anti-inflammatory Effects: GLP-1 has been shown to reduce neuroinflammation by decreasing the production of pro-inflammatory cytokines and inhibiting the activation of microglia, the brain's resident immune cells. psychiatryonline.orgfrontiersin.org
Anti-apoptotic Effects: GLP-1R stimulation helps prevent neuronal cell death (apoptosis) by activating pro-survival signaling pathways like the PI3K/Akt pathway. frontiersin.orgnih.gov
Reduction of Oxidative Stress: GLP-1 can protect neurons from damage caused by oxidative stress by decreasing the production of reactive oxygen species (ROS) and upregulating antioxidant enzymes. frontiersin.org
Neurotrophic Support: GLP-1 promotes neuronal health and growth by increasing the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). nih.govfrontiersin.org This supports neurite outgrowth and the viability of neurons. gazi.edu.tr
These neuroprotective actions have been observed in various experimental models of neurodegenerative diseases and stroke. psychiatryonline.orggazi.edu.trnih.govpnas.org
Brain Insulin Signaling Modulation
GLP-1 and insulin signaling pathways are closely intertwined within the brain. psychiatryonline.org Brain insulin resistance is a feature of some neurodegenerative diseases, and GLP-1 has been shown to counteract this. mdpi.compsychiatryonline.org
GLP-1 can enhance brain insulin signaling. psychiatryonline.org The signaling cascades activated by GLP-1R, such as the PI3K/Akt and MAPK pathways, are similar to those activated by the insulin receptor. nih.gov Studies have shown that GLP-1 can attenuate brain insulin resistance by modulating these pathways. mdpi.com Conversely, blocking brain GLP-1 signaling in mice on a high-fat diet was shown to prevent the development of hyperinsulinemia and insulin resistance, suggesting a complex role for central GLP-1 in glucose homeostasis under different metabolic conditions. oup.com Central GLP-1 signaling is also involved in modulating glucose tolerance and insulin production through its actions on the brain. nih.gov
Role in Neuronal Processes (e.g., mitochondrial function, synaptic plasticity)
Mitochondrial Function: GLP-1 receptor agonists can improve mitochondrial function. frontiersin.org This includes enhancing mitochondrial biogenesis (the creation of new mitochondria), improving morphology, and reducing the activation of mitochondrial-dependent apoptotic pathways. frontiersin.orgnih.gov By activating key energy-sensing pathways like AMPK, GLP-1 helps maintain cellular energy balance within neurons. frontiersin.org
Synaptic Plasticity: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. GLP-1R activation is crucial for this process. psychiatryonline.org In animal models, GLP-1 has been shown to enhance long-term potentiation (LTP), a key form of synaptic plasticity, particularly in the hippocampus. mdpi.comnih.gov It achieves this by modulating calcium responses and the function of AMPA receptors, which are critical for synaptic transmission. nih.gov GLP-1R deficiency has been linked to impaired synaptic plasticity and cognitive deficits. psychiatryonline.org
Table 3: Summary of GLP-1's Role in Central Nervous System Function| CNS Function | Key Mechanisms | Outcome |
|---|---|---|
| Satiety and Appetite Control | Direct action on hypothalamus and NTS; Vagal nerve activation; Delayed gastric emptying. gazi.edu.tre-apem.orgbinasss.sa.cr | Reduced food intake, increased sensation of fullness. bioscientifica.combinasss.sa.cr |
| Neuroprotection | Anti-inflammatory, anti-apoptotic, and anti-oxidative effects; Increased neurotrophic factors. psychiatryonline.orggazi.edu.trfrontiersin.org | Enhanced neuronal survival and protection against neurotoxicity. gazi.edu.trnih.gov |
| Brain Insulin Signaling | Activation of shared signaling pathways (PI3K/Akt, MAPK); Attenuation of brain insulin resistance. mdpi.compsychiatryonline.orgnih.gov | Improved brain glucose metabolism and insulin sensitivity. mdpi.compsychiatryonline.org |
| Neuronal Processes | Enhanced mitochondrial biogenesis and function; Promotion of synaptic plasticity (LTP). psychiatryonline.orgfrontiersin.orgnih.gov | Improved neuronal energy metabolism and support for learning and memory. mdpi.comfrontiersin.org |
Cardiovascular System Effects
GLP-1 and its analogues have demonstrated significant pleiotropic effects on the cardiovascular system. nih.gov These actions are mediated through both direct effects on cardiac and vascular cells and indirect mechanisms. glucagon.comnih.gov
Experimental and preclinical studies indicate that GLP-1 exerts protective effects on the heart, improving cardiac function, particularly under stress conditions like ischemia and heart failure. nih.gov GLP-1 receptors have been identified in rodent and human myocardium, suggesting a direct mode of action. ahajournals.orgnih.gov
In animal models of heart failure, such as pacing-induced dilated cardiomyopathy in dogs, GLP-1 infusion improved left ventricular systolic and diastolic function. nih.govnih.gov Similarly, in isolated perfused rat hearts subjected to ischemia/reperfusion injury, activation of the GLP-1R significantly mitigated myocardial damage, as shown by improved recovery of developed pressure and end-diastolic pressure. diabetesjournals.orgnih.gov The mechanisms underlying this cardioprotection are multifaceted. GLP-1 has been shown to activate pro-survival signaling pathways, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are known to protect against myocardial injury. diabetesjournals.orgnih.gov Activation of these pathways can inhibit apoptosis, a form of programmed cell death. diabetesjournals.orgmdpi.com For instance, GLP-1 can lead to the phosphorylation of the pro-apoptotic peptide BAD, rendering it inactive. diabetesjournals.org
The influence of GLP-1 on heart rate and contractility has shown variable results across studies, with some suggesting a direct chronotropic and inotropic effect, while others attribute it to sympathomimetic mechanisms. nih.gov The effect on heart rate may also be a reflex response to GLP-1-induced vasodilation and a reduction in peripheral resistance. e-enm.org
| Research Finding | Experimental Model | Key Outcomes | Citation |
| Improved Cardiac Function | Pacing-induced heart failure in conscious dogs | Marked improvement in LV systolic and diastolic function following GLP-1 infusion. | nih.govnih.gov |
| Myocardial Protection | Isolated perfused rat hearts (ischemia/reperfusion) | Activation of GLP-1R mitigated myocardial injury, improving pressure recovery. | diabetesjournals.orgnih.gov |
| Signaling Pathway Activation | Isolated perfused rat heart | Cardioprotection was abolished by inhibitors of PI3K and p44/42 MAPK, implicating these pathways. | diabetesjournals.org |
| Anti-Apoptotic Effects | Pancreatic β-cells, with implications for cardiomyocytes | GLP-1 prevents apoptosis via upregulation of Bcl2 and inhibition of caspase-3. | mdpi.com |
| Hemodynamic Effects | Healthy male subjects | Exenatide infusion increased cardiac output and reduced total peripheral resistance. | e-enm.org |
GLP-1 and its derivatives have demonstrated potent anti-inflammatory and antioxidant properties within the cardiovascular system. frontiersin.orgnih.gov Oxidative stress and inflammation are key pathological processes in the development of atherosclerosis and cardiac remodeling. wiley.comnih.gov
GLP-1 analogues can reduce vascular inflammation and oxidative stress by improving endothelial function. frontiersin.org In vitro studies using human coronary artery endothelial cells have shown that GLP-1R activation increases the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule, via the 5'-AMP-activated protein kinase (AMPK)-dependent pathway. nih.gov GLP-1 has also been found to interfere with the signaling of receptors for advanced glycation end products (AGEs), which are implicated in diabetic complications and oxidative stress. nih.gov
In animal models, GLP-1 analogues like liraglutide and exenatide have been shown to reduce cardiac remodeling and fibrosis. frontiersin.org This is associated with a decrease in macrophage infiltration and lower expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). frontiersin.org Furthermore, GLP-1 can modulate macrophage phenotype, which plays a direct role in the formation of atherosclerotic lesions. nih.gov The antioxidant effects are mediated, in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses. nih.gov Activation of Nrf2 leads to the increased expression of antioxidant enzymes like superoxide (B77818) dismutase and catalase. nih.govnih.gov
| Research Finding | Experimental Model | Key Outcomes | Citation |
| Reduced Vascular Inflammation | Endothelial cell cultures | Liraglutide decreased NF-κB activation and TNF-α, and increased nitric oxide production. | frontiersin.org |
| Atherosclerosis Attenuation | Atherosclerotic mouse models (Apoe−/− and Ldlr−/−) | Liraglutide and semaglutide decreased plaque area and aortic intimal thickening. | mdpi.com |
| Reduced Cardiac Fibrosis | Cardiac fibrosis model | Liraglutide reduced cardiac hypertrophy, fibroblast accumulation, and MCP-1 production. | frontiersin.org |
| Antioxidant Pathway Activation | Various cell and animal models | GLP-1 and its agonists reduce ROS and protect against oxidative stress by activating the Nrf2 signaling pathway. | nih.gov |
| Inhibition of Inflammatory Cytokines | Experimental diabetes model | Exenatide reduced macrophage infiltration and lowered expression of IL-1β and IL-6. | frontiersin.org |
Regulatory and Protective Mechanisms on Cardiac Function
Renal System Impact
The kidneys are another major site of GLP-1 action, where it exerts significant protective effects through various direct and indirect mechanisms. physiology.orgnih.gov The GLP-1R is expressed in the renal vasculature, glomeruli, and proximal tubules. nih.gov
GLP-1-based therapies provide renoprotection through mechanisms that include the reduction of inflammation, oxidative stress, and fibrosis. glucagon.comnih.govnih.gov In experimental models of diabetic nephropathy, GLP-1 and its cleavage products have been found to have glucose-independent renoprotective effects. diabetesjournals.org
A key mechanism is the attenuation of renal inflammation. mdpi.com GLP-1R activation leads to the stimulation of the cyclic adenosine (B11128) monophosphate–protein kinase A (cAMP–PKA) pathway, which can reduce the production of reactive oxygen species (ROS) and inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.govscielo.br This, in turn, decreases the production of proinflammatory cytokines and chemokines. scielo.br In diabetic rat models, GLP-1 has been shown to attenuate oxidative stress in the glomeruli. nih.gov This antioxidant effect is linked to the activation of protein kinase A (PKA) and the inhibition of protein kinase C (PKC). nih.gov Furthermore, GLP-1 can reduce the renal expression of profibrotic factors like collagen I and fibronectin. frontiersin.org
The impact of GLP-1 on renal hemodynamics, including renal plasma flow (RPF) and glomerular filtration rate (GFR), appears to be dependent on the dose and the physiological context. physiology.orgnih.gov In rodents, GLP-1 infusion typically increases RPF and GFR, suggesting renal vasodilation. nih.govphysiology.org This vasodilation is thought to occur at the afferent arteriole and is mediated, at least in part, by nitric oxide. scielo.brphysiology.org
In humans, the effects are more variable. physiology.org Under physiological concentrations, native GLP-1 administration in healthy individuals does not consistently affect RPF or GFR. nih.govnih.gov However, pharmacological doses of GLP-1R agonists have been shown to increase RPF and GFR in some studies, particularly in overweight individuals, indicating preglomerular vasodilation. physiology.orgnih.gov GLP-1 can also decrease vascular resistance in the efferent arteriole by antagonizing vasoconstrictors like angiotensin II and endothelin-1, which helps to reduce intraglomerular pressure. nih.govscielo.br In fact, studies in healthy men have shown that GLP-1 infusion can significantly decrease plasma levels of angiotensin II. nih.govnih.govoup.com This modulation of the renin-angiotensin-aldosterone system (RAAS) is a crucial component of its renoprotective action. nih.gov
GLP-1 directly influences renal tubular function and inflammation. mdpi.comsci-hub.se A prominent effect is the induction of natriuresis (sodium excretion) and diuresis (urine production). nih.govnih.gov This is primarily achieved through the inhibition of the sodium-hydrogen exchanger isoform 3 (NHE3) located in the apical membrane of the proximal tubular cells. nih.govoup.com Inhibition of NHE3 reduces sodium reabsorption in the proximal tubule, leading to increased sodium delivery to the distal nephron and subsequent excretion. nih.govoup.com This natriuretic effect occurs independently of changes in GFR and RPF. nih.gov
Beyond its effects on sodium transport, GLP-1 modulates inflammation within the renal tubules. frontiersin.org In human proximal tubular cells, GLP-1 has been shown to reduce the production of inflammatory proteins like monocyte chemotactic protein-1 (MCP-1) and TNF-α. frontiersin.org In mouse models, increased levels of GLP-1 can reduce histological signs of tubulointerstitial damage and decrease the renal expression of proinflammatory markers, which is accompanied by reduced infiltration of immune cells like T cells and macrophages. mdpi.com
| Research Finding | Experimental Model | Key Outcomes | Citation |
| Natriuresis & Diuresis | Rodent and human studies | GLP-1 induces natriuresis and diuresis, likely by inhibiting NHE3 in the proximal tubule. | nih.govoup.com |
| Renal Hemodynamics | Anesthetized rats | Exenatide increased GFR and urine flow, an effect mediated in part by nitric oxide. | physiology.org |
| RAAS Modulation | Healthy young males | GLP-1 infusion decreased plasma angiotensin II levels by 19% without affecting GFR or RPF. | nih.govnih.gov |
| Reduced Renal Inflammation | Human proximal tubular cells (HK-2) | GLP-1 reduced the production of profibrotic and inflammatory proteins like MCP-1 and TNF-α. | frontiersin.org |
| Tubulointerstitial Protection | db/db mouse model | Increased GLP-1 levels reduced tubulointerstitial damage and renal expression of proinflammatory markers (TNFα, Ccl5). | mdpi.com |
Effects on Renal Hemodynamics and Glomerular Filtration
Immunomodulatory Actions
Glucagon-like peptide 1 (GLP-1) and its derivatives are increasingly recognized for their ability to modulate the immune system, extending beyond their well-established metabolic functions. These immunomodulatory effects are primarily mediated through the GLP-1 receptor (GLP-1R), which is expressed on various immune cells. glucagon.comfrontiersin.orgmaynoothuniversity.ie
Anti-inflammatory Pathways and Cytokine Expression Modulation
GLP-1 exerts significant anti-inflammatory effects by influencing key signaling pathways and modulating the expression of various cytokines. frontiersin.orgfrontiersin.orgnih.gov Activation of the GLP-1R can lead to the suppression of pro-inflammatory responses. nih.gov
One of the primary mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov By blocking NF-κB activation, GLP-1 receptor agonists can reduce the production of a cascade of inflammatory mediators, including pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov
Research has demonstrated that GLP-1 and its analogs can decrease the expression of pro-inflammatory cytokines such as:
Tumor necrosis factor-alpha (TNF-α) frontiersin.orgnih.gov
Interleukin-6 (IL-6) frontiersin.orgnih.gov
Interleukin-1 beta (IL-1β) frontiersin.orgnih.gov
Interferon-gamma (IFN-γ) nih.gov
Conversely, GLP-1 can also promote the expression of anti-inflammatory mediators. For instance, GLP-1 receptor activation has been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). frontiersin.org
Furthermore, GLP-1 receptor signaling can activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis and has anti-inflammatory effects. nih.gov Activation of AMPK can suppress the production of pro-inflammatory cytokines and promote a shift towards an anti-inflammatory cellular state. nih.gov
The anti-inflammatory actions of GLP-1 are not solely dependent on the full-length peptide. Cleavage products of GLP-1, such as GLP-1 (9-37) and GLP-1 (28-37), have also been shown to possess immunomodulatory and organ-protective effects, suggesting that the beneficial actions of GLP-1-based therapies may be multifaceted. nih.govdiabetesjournals.org
Table 1: Effects of GLP-1 on Cytokine Expression
| Cytokine | Effect of GLP-1 | Key Pathway(s) Involved |
|---|---|---|
| TNF-α | Decreased Expression | NF-κB Inhibition |
| IL-6 | Decreased Expression | NF-κB Inhibition |
| IL-1β | Decreased Expression | NF-κB Inhibition |
| IFN-γ | Decreased Expression | NF-κB Inhibition |
| IL-10 | Increased Expression | Treg cell activation |
Cellular Immune Response Modulation
GLP-1 and its analogs can directly influence the function and activity of various immune cell populations. The expression of the GLP-1 receptor has been identified on several types of immune cells, including lymphocytes and macrophages. glucagon.comnih.gov
Lymphocytes:
CD4+ T Lymphocytes: GLP-1 (1-37) has been shown to inhibit the chemokine-induced migration of human CD4-positive lymphocytes. nih.govresearchgate.net This effect is mediated through the GLP-1 receptor and involves the inhibition of the PI3-kinase pathway, a critical step in T-cell migration. nih.gov By reducing the migration of these key inflammatory cells, GLP-1 can potentially dampen inflammatory responses at local sites. nih.gov
Invariant Natural Killer T (iNKT) Cells: These cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. The GLP-1 receptor is expressed on iNKT cells, and its activation can modulate their cytokine production. maynoothuniversity.iefrontiersin.org Specifically, GLP-1 has been observed to inhibit the secretion of both IFN-γ and IL-4 from iNKT cells in a dose-dependent manner. maynoothuniversity.iefrontiersin.org
Regulatory T cells (Tregs): GLP-1 receptor activation can increase the frequency and function of Tregs, a specialized subpopulation of T cells that are crucial for maintaining immune tolerance and suppressing inflammatory responses. frontiersin.org This is associated with increased expression of the anti-inflammatory cytokine IL-10. frontiersin.org
Intestinal Intraepithelial Lymphocytes (IELs): The GLP-1 receptor is enriched in IELs, a specialized population of immune cells in the gut. glucagon.comdiabetesjournals.org GLP-1R agonists can directly suppress the production of inflammatory cytokines from these cells. glucagon.com
Bone Metabolism Interactions
Emerging evidence suggests that GLP-1 plays a role in the regulation of bone metabolism, interacting with both bone-forming osteoblasts and bone-resorbing osteoclasts. nih.govfrontiersin.orgnih.gov The GLP-1 receptor has been identified in various bone cells, including osteoblasts, osteoclasts, and their precursor cells, although its expression may vary depending on the cell maturation stage. nih.govfrontiersin.orgbioscientifica.comnih.gov
Effects on Bone Formation:
Osteoblast Proliferation and Differentiation: GLP-1 has been shown to promote the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix. nih.govnih.gov It can also shift the differentiation of bone marrow mesenchymal stem cells towards an osteogenic lineage and away from an adipogenic (fat cell) lineage. nih.govnih.gov
Bone Formation Markers: Studies in animal models have shown that treatment with GLP-1 receptor agonists can increase the serum levels of bone formation markers, such as alkaline phosphatase (ALP) and osteocalcin. nih.gov
Signaling Pathways: The pro-osteogenic effects of GLP-1 may be mediated through various signaling pathways, including the Wnt and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com
Effects on Bone Resorption:
Osteoclast Activity: GLP-1 and its analogs have been shown to inhibit bone resorption. nih.govnih.gov While some in vitro studies suggest that GLP-1 receptor agonists might increase the number of osteoclasts, they appear to impair their resorptive activity, leading to a net decrease in bone breakdown. frontiersin.orgbioscientifica.comoup.com
RANKL/OPG System: GLP-1 can modulate the RANKL/OPG system, a critical signaling pathway that regulates osteoclast formation and activity. It has been shown to decrease the expression of RANKL (Receptor Activator of Nuclear Factor-κB Ligand), a key factor that promotes osteoclast differentiation, and increase the expression of osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity. nih.govmdpi.com
Calcitonin-Dependent Pathway: GLP-1 may also indirectly inhibit bone resorption through a calcitonin-dependent mechanism. The GLP-1 receptor is expressed in thyroid C-cells, and its activation can stimulate the secretion of calcitonin, a hormone that inhibits osteoclast activity. nih.govbioscientifica.com
Table 2: Summary of GLP-1's Effects on Bone Cells
| Bone Cell Type | Effect of GLP-1 | Key Mechanisms |
|---|---|---|
| Osteoblasts | Promotes formation | Increased proliferation and differentiation, Wnt and MAPK pathway activation |
| Osteoclasts | Inhibits resorption | Decreased RANKL/OPG ratio, impaired resorptive activity, calcitonin-dependent pathway |
| Mesenchymal Stem Cells | Shifts differentiation towards osteoblasts | Inhibition of adipogenesis |
Advanced Research Methodologies and Animal Models for Studying Glucagon Like Peptide 1 1 37
Peptide Synthesis and Characterization Techniques for Glucagon-like peptide 1 (1-37)
The production of GLP-1 (1-37) for research purposes is primarily achieved through chemical peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS): This is the cornerstone technique for synthesizing GLP-1 (1-37) and its analogues. pnas.orgbiorxiv.org The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. pnas.org While effective, traditional SPPS can have drawbacks, including the use of large quantities of organic solvents and the potential for deletion peptides, which can complicate purification. nih.gov To address these challenges, advancements such as fully automated solid-phase azapeptide synthesis platforms have been developed, offering faster and more efficient synthesis with improved purity and yields. biorxiv.org
Liquid-Phase Fragment Condensation: An alternative to SPPS is the liquid-phase condensation of peptide fragments. This method can offer advantages such as the use of fewer organic reagents, higher yields (around 60% has been reported for a GLP-1 analogue), and simpler purification processes. nih.gov
Characterization Techniques: Once synthesized, the purity, identity, and structural integrity of GLP-1 (1-37) must be rigorously confirmed using a variety of analytical methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are essential for assessing the purity of the synthesized peptide. themedicinemaker.com Reversed-phase (RP) HPLC is particularly useful for separating GLP-1 from its variants based on polarity, allowing for the detection of impurities and modifications like oxidation and deamidation. themedicinemaker.com Size-exclusion chromatography (SEC) is employed to analyze aggregation and determine the molecular weight distribution. chromatographyonline.com
Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the peptide, confirming its amino acid sequence, and identifying any post-translational modifications. themedicinemaker.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and high-resolution mass spectrometry (HRMS) provide high mass accuracy, which is crucial for structural elucidation and impurity profiling. chromatographyonline.complos.org
Amino Acid Analysis: This technique verifies the amino acid composition of the synthesized peptide, ensuring it matches the expected sequence. oup.com
Biochemical and Biophysical Approaches for Structural Analysis and Stability Assessments of Glucagon-like peptide 1 (1-37)
Understanding the three-dimensional structure and stability of GLP-1 (1-37) is crucial for comprehending its function and for the development of more stable analogues.
Structural Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the solution-state structure of peptides like GLP-1 (1-37). It provides detailed information about the conformation and dynamics of the peptide in a near-native environment.
X-ray Crystallography: This method can provide high-resolution atomic-level structures of GLP-1 (1-37), typically when it is in a complex with its receptor or a binding protein.
Stability Assessments: GLP-1 (1-37) has a very short half-life in circulation, primarily due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). droracle.ai Assessing its stability is therefore a key area of research.
In Vitro Stability Assays: These assays involve incubating GLP-1 (1-37) in biological fluids like serum or plasma and monitoring its degradation over time. plos.orgresearchgate.net One study demonstrated that GLP-1 (1-37) is more stable than its shorter form, GLP-1 (7-37), with a significant amount of the peptide remaining after 4 hours of exposure to mouse serum. medchemexpress.comresearchgate.net
Mass Spectrometry: MS techniques are used to identify the specific cleavage sites and degradation products of GLP-1 (1-37) when exposed to enzymes like DPP-4. plos.org This helps in understanding the degradation pathways and in designing more resistant analogues.
Genetically Engineered Animal Models for Physiological Investigations (e.g., receptor knockout mice)
Genetically engineered animal models, particularly mice, have been pivotal in unraveling the physiological roles of the GLP-1 system in vivo.
GLP-1 Receptor Knockout (KO) Mice: Mice lacking the GLP-1 receptor (Glp1r-/- mice) are a fundamental tool for studying the consequences of absent GLP-1 signaling. glucagon.com Studies in these mice have revealed:
Glucose Homeostasis: GLP-1R KO mice often exhibit mild glucose intolerance and fasting hyperglycemia, highlighting the receptor's role in regulating blood glucose. glucagon.comnih.govphysiology.orgfrontiersin.org However, some studies have reported normal fasting glucose levels, suggesting the presence of compensatory mechanisms. physiology.org The insulin (B600854) response to oral glucose can be impaired, particularly at high glucose loads. frontiersin.org
Islet Function: These mice show abnormalities in islet function, including reduced β-cell glucose sensitivity and increased sensitivity to β-cell injury. glucagon.comphysiology.org
Redundancy and Compensation: The phenotype of GLP-1R KO mice can be relatively mild, suggesting that other systems, like the GIP system, can compensate for the lack of GLP-1 action. nih.gov Mice with a double knockout of both the GLP-1 and GIP receptors exhibit a more severe phenotype with a significant defect in glucose-stimulated insulin secretion. nih.gov
Tissue-Specific Roles: The development of mice with tissue-specific inactivation of the GLP-1R (e.g., in pancreatic β-cells or specific brain regions) allows for a more nuanced understanding of the receptor's function in different parts of the body. glucagon.com For instance, mice with β-cell-specific GLP-1R knockout still show a glycemic response to exendin (9-39), indicating the importance of extrapancreatic GLP-1 receptors in glucose control. glucagon.com
Table 2: Key Phenotypic Findings in GLP-1 Receptor Knockout (KO) Mice
| Phenotypic Area | Observation in GLP-1R KO Mice | Reference |
| Glucose Metabolism | Mild glucose intolerance, fasting hyperglycemia. glucagon.comnih.govphysiology.org | glucagon.comnih.govphysiology.org |
| Insulin Secretion | Impaired insulin response to high oral glucose loads. frontiersin.org | frontiersin.org |
| Islet Morphology & Function | Abnormal islet size and topography, increased sensitivity to β-cell injury. glucagon.com | glucagon.com |
| Body Weight | Generally normal body weight on a standard diet. nih.gov | nih.gov |
| Hepatoportal Glucose Sensing | Demonstrated a critical role for the GLP-1R in this process. nih.gov | nih.gov |
Quantitative Analysis of Glucagon-like peptide 1 (1-37) and its Metabolites in Biological Samples
Accurate measurement of GLP-1 (1-37) and its various forms in biological samples like plasma is challenging due to its low concentrations and rapid degradation. droracle.ai
Immunoassays:
Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA): These are common methods for quantifying GLP-1. droracle.aimdpi.com However, they can suffer from limitations such as cross-reactivity with different GLP-1 forms (e.g., active vs. inactive metabolites) and variability between commercial kits. droracle.aimercodia.com Specificity is key, and assays must be able to distinguish between GLP-1 (1-37), the active forms like GLP-1 (7-37), and the DPP-4 degraded metabolite GLP-1 (9-37). mercodia.com
Multiplex Assays: Platforms like Meso Scale Discovery (MSD) allow for the simultaneous measurement of active GLP-1 (7-37) along with other metabolic hormones like insulin and glucagon (B607659) from a small sample volume. mesoscale.com
Mass Spectrometry-Based Methods:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly favored for its high selectivity and specificity, overcoming many of the limitations of immunoassays. chromatographyonline.comdroracle.ai LC-MS/MS can accurately quantify different GLP-1 forms and their metabolites, achieving very low limits of quantification, sometimes in the picogram per milliliter range. chromatographyonline.commdpi.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides the resolving power needed to distinguish between closely related isoforms and post-translational modifications, making it essential for comprehensive characterization. chromatographyonline.com
Sample Handling: Proper sample collection and handling are critical for accurate GLP-1 measurement. Blood samples must be collected in tubes containing protease inhibitors, particularly a DPP-4 inhibitor, to prevent the rapid degradation of the active peptide ex vivo. plos.orgdroracle.ai
Advanced Imaging Techniques for Receptor Localization and Activity
Visualizing the location and activation state of the GLP-1 receptor provides crucial insights into its physiological and pathophysiological roles.
Receptor Localization:
Radiolabeling and Imaging (SPECT/PET): A major application of GLP-1R imaging is the localization of insulinomas, which are small, often benign tumors of the pancreas that express a high density of GLP-1 receptors. oup.comnih.gov
SPECT/CT: Single-photon emission computed tomography combined with CT uses radiolabeled GLP-1R agonists, such as ¹¹¹In-DOTA-exendin-4, to successfully detect and localize these tumors with high sensitivity. oup.comnih.govnih.gov
PET/CT: Positron emission tomography combined with CT, using tracers like ⁶⁸Ga-Exendin-4, also shows very high sensitivity for insulinoma localization. frontiersin.org
Fluorescent Ligands: Novel fluorescent probes, such as the LUXendin series, have been developed for the specific labeling and visualization of GLP-1R in live and fixed cells and tissues. acs.org These tools allow for high-resolution microscopic imaging of the receptor. acs.org
Immunohistochemistry and Autoradiography: While historically challenging due to non-specific antibodies, validated specific antibodies now exist for immunohistochemical detection of GLP-1R. acs.org In vitro autoradiography using radiolabeled ligands can also be performed on tissue sections to confirm GLP-1R density, for example, in surgically removed insulinomas. oup.comnih.gov
Receptor Activity Imaging:
Genetically Encoded Sensors: A recent innovation is the development of genetically encoded fluorescent sensors, such as GLPLight1. nih.govnih.govbiorxiv.org This sensor is created by engineering a green fluorescent protein into the human GLP-1R. nih.govnih.gov The fluorescence signal changes upon receptor activation, allowing for real-time visualization of receptor dynamics in response to ligands with high spatiotemporal resolution. nih.govnih.govbiorxiv.org This technology provides a powerful tool for pharmacological screening and for studying the precise activation dynamics of the receptor in living cells. nih.govnih.gov
Future Research Directions and Unanswered Questions
Elucidation of Novel Glucagon-like peptide 1 (1-37)-Specific Biological Pathways
Traditionally viewed as simply a precursor, GLP-1 (1-37) is now gaining attention for its potential independent biological activities. A pivotal study has shown that GLP-1 (1-37) can induce insulin (B600854) expression in intestinal epithelial cells. nih.gov This effect is notably specific to the full-length peptide, as other forms like GLP-1 (7-36) and GLP-1 (7-37) did not produce the same outcome. nih.gov The mechanism appears to involve the upregulation of the Notch-related gene ngn3 and its downstream targets, which are crucial for pancreatic endocrine differentiation. nih.gov This suggests that GLP-1 (1-37) may activate signaling pathways distinct from the classical GLP-1 receptor (GLP-1R) pathway, which primarily mediates the effects of its truncated forms. nih.gov
Future research should be directed at identifying and characterizing these specific pathways. Key questions to address include:
Does GLP-1 (1-37) interact with a novel, yet-to-be-identified receptor?
What are the full range of intracellular signaling cascades initiated by GLP-1 (1-37) binding?
Can GLP-1 (1-37) be processed into other bioactive fragments beyond the well-known truncated forms, and what are their physiological roles?
One study has already indicated that pro-GLP-1 can exert neuroprotective effects through the cAMP/PKA and PI3K/Akt signaling pathways, independent of changes in insulin or blood glucose levels, suggesting a direct action on the GLP-1 receptor in the brain. frontiersin.org However, other research has shown that GLP-1 (1-37) has a much lower insulinotropic efficacy compared to its truncated counterparts. nih.gov This discrepancy highlights the need for further investigation into its receptor interactions and downstream effects in different tissues.
Potential for Glucagon-like peptide 1 (1-37) in Therapeutic Strategies Beyond Classical Incretin (B1656795) Effects
The therapeutic applications of GLP-1 receptor agonists are well-established for type 2 diabetes and obesity, leveraging their potent incretin effects. nih.govresearchgate.net However, the unique biological activities of GLP-1 (1-37) suggest it may hold therapeutic potential in areas beyond glycemic control.
Research has shown that GLP-1 and its analogs have significant cardiovascular and neuroprotective effects. frontiersin.orgnih.govnih.govnih.gove-enm.orgnih.govcfrjournal.combioscientifica.com These include improving endothelial function, reducing inflammation, and protecting against apoptosis in various cell types. frontiersin.orgnih.govbioscientifica.compsychiatryonline.orgfrontiersin.orgwjgnet.comfrontiersin.orgfrontiersin.org While many of these studies have focused on the truncated forms of GLP-1, the distinct signaling pathways activated by GLP-1 (1-37) open the door to exploring its specific contributions to these non-canonical effects.
For instance, the ability of GLP-1 (1-37) to convert intestinal epithelial cells into insulin-producing cells in vitro and in vivo could represent a novel therapeutic approach for diabetes. nih.gov These induced cells were shown to be responsive to glucose challenges and could restore glucose homeostasis when implanted into diabetic mice. nih.gov This suggests a potential for regenerative medicine strategies that are not reliant on the classical incretin effect of stimulating existing beta cells.
Future therapeutic research on GLP-1 (1-37) should investigate:
Its direct effects on cardiovascular cells and potential for treating heart failure or atherosclerosis.
Its neuroprotective capabilities in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govbioscientifica.com
Its role in modulating inflammatory responses in various disease contexts.
Comparative Studies with Other Proglucagon-Derived Peptides
The proglucagon gene is the source of several important peptide hormones, each with distinct physiological functions. glucagon.com To fully understand the unique role of GLP-1 (1-37), it is essential to conduct detailed comparative studies with other proglucagon-derived peptides (PGDPs).
These studies should systematically compare the biological activities, receptor binding affinities, and metabolic stability of GLP-1 (1-37) against other key PGDPs.
Table 1: Comparison of Proglucagon-Derived Peptides
| Peptide | Primary Site of Production | Primary Receptor | Key Biological Actions |
|---|---|---|---|
| Glucagon (B607659) | Pancreatic α-cells | Glucagon Receptor | Increases hepatic glucose production, opposes insulin action. researchgate.netglucagon.com |
| GLP-1 (7-36)amide/GLP-1 (7-37) | Intestinal L-cells, Brainstem | GLP-1 Receptor | Stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, promotes satiety. nih.govresearchgate.netpsychiatryonline.org |
| GLP-2 | Intestinal L-cells, Brainstem | GLP-2 Receptor | Enhances intestinal nutrient absorption, promotes mucosal growth. nih.govglucagon.com |
| Oxyntomodulin | Intestinal L-cells | Glucagon and GLP-1 Receptors | Suppresses appetite, regulates glucose homeostasis. glucagon.com |
| Glicentin | Intestinal L-cells | Largely uncharacterized | May have trophic effects on the gut. glucagon.com |
| GLP-1 (1-37) | Intestinal L-cells, Pancreas | Potentially novel receptors | Induces insulin expression in intestinal cells, low insulinotropic activity. nih.govnih.gov |
Development of Advanced Tools for Glucagon-like peptide 1 (1-37) Research
A significant hurdle in advancing the understanding of GLP-1 (1-37) is the scarcity of specific research tools. The development of advanced analytical methods and reagents is critical for progress in this field.
Key areas for tool development include:
Highly Specific Antibodies: The creation of monoclonal and polyclonal antibodies that can differentiate GLP-1 (1-37) from its N-terminally truncated forms and other PGDPs is paramount for accurate quantification in biological samples. assaygenie.comtandfonline.com This will enable reliable measurement in plasma, tissue extracts, and cell culture media.
Selective Immunoassays: Building on specific antibodies, robust and sensitive enzyme-linked immunosorbent assays (ELISAs) and other immunoassays are needed. assaygenie.commesoscale.commerckmillipore.com These assays must be rigorously validated for specificity, sensitivity, and matrix effects to ensure accurate data.
Advanced Mass Spectrometry Techniques: Liquid chromatography-mass spectrometry (LC-MS) offers high specificity and is a powerful tool for identifying and quantifying different peptide forms. chromatographyonline.com Further development of LC-MS/MS methods will be crucial for detailed metabolic studies of GLP-1 (1-37) and for differentiating it from its various metabolites.
Selective Agonists and Antagonists: To probe the function of potential GLP-1 (1-37)-specific receptors, the development of selective agonists and antagonists is essential. These pharmacological tools would allow researchers to dissect its unique signaling pathways and physiological effects without activating the classical GLP-1 receptor.
Genetically Encoded Sensors: The development of fluorescent biosensors, such as GLPLight1, for the GLP-1 receptor provides high spatiotemporal resolution for studying receptor activation. elifesciences.org Similar tools designed to be specific for GLP-1 (1-37) binding would be invaluable for visualizing its interactions with cells in real-time.
By investing in the development of these advanced research tools, the scientific community can overcome the current limitations and unlock the full potential of GLP-1 (1-37) research.
Compound List
Q & A
Q. What structural characteristics of GLP-1 (1-37) influence its receptor binding affinity?
GLP-1 (1-37) is a 37-amino acid peptide (sequence: H₂N-HDEFERHAEGTFTSDVSSYLEGQAAKEFIAWLVKGRG-OH) with a molecular weight of 4169.48 Da . Its receptor binding is mediated by conserved residues in the N-terminal (e.g., His¹, Asp³, Glu⁴) and mid-region (Thr¹³, Ser¹⁴, Tyr¹⁹), which stabilize interactions with the GLP-1 receptor’s extracellular domain. The C-terminal region (Leu³², Val³³, Lys³⁴) enhances stability but does not directly contribute to receptor activation. Computational modeling and alanine-scanning mutagenesis are recommended to map critical binding residues .
Q. How is GLP-1 (1-37) synthesized and validated for research use?
GLP-1 (1-37) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity) and mass spectrometry (MS) for sequence verification . Stability is maintained by storing lyophilized powder at -80°C to -20°C, avoiding repeated freeze-thaw cycles . For functional validation, in vitro receptor activation assays (e.g., cAMP accumulation in HEK-293 cells expressing GLP-1R) confirm bioactivity .
Q. What in vitro assays are used to assess GLP-1 (1-37) activity?
- Receptor Activation: Luciferase-based cAMP reporter assays in transfected cell lines (EC₅₀ values typically <1 nM for full-length GLP-1 (1-37)) .
- Insulinotropic Effects: Glucose-stimulated insulin secretion (GSIS) in pancreatic β-cell lines (e.g., INS-1) .
- Stability Testing: Incubation with serum proteases (e.g., DPP-4) at 37°C; GLP-1 (1-37) retains >94% integrity after 4 hours in mouse serum, unlike truncated analogs .
Advanced Research Questions
Q. How can discrepancies in metabolic effects between GLP-1 (1-37) and truncated analogs (e.g., GLP-1 (7-37)) be reconciled?
While GLP-1 (7-37) enhances insulin secretion and suppresses appetite, GLP-1 (1-37) lacks these effects in rodents but induces insulin expression in intestinal epithelial cells . To address contradictions:
- Comparative Studies: Use parallel in vivo models (e.g., diabetic mice) to test both peptides at equimolar doses.
- Mechanistic Profiling: Perform RNA-seq on intestinal vs. pancreatic tissues to identify tissue-specific signaling pathways .
- Receptor Trafficking Assays: Track GLP-1R internalization kinetics using fluorescently labeled peptides .
Q. What methodologies optimize GLP-1 (1-37) stability in physiological conditions?
- Serum Stability Assays: Incubate peptides in human or murine serum at 37°C, sampling at intervals (0, 2, 4, 8 hours) for HPLC-MS analysis of degradation .
- Stabilization Strategies: Incorporate D-amino acids or PEGylation at protease-sensitive sites (e.g., Ala⁸, Val¹⁶) .
- Pharmacokinetic Modeling: Use compartmental models to predict half-life and dosing intervals in preclinical studies .
Q. How should β-cell protective effects of GLP-1 (1-37) be modeled experimentally?
- In Vitro: Expose MIN6 β-cells to cytokine cocktails (IL-1β + IFN-γ) with/without GLP-1 (1-37). Measure apoptosis (Annexin V/PI staining) and oxidative stress markers (ROS assays) .
- In Vivo: Use streptozotocin (STZ)-induced diabetic mice. Implant osmotic pumps delivering GLP-1 (1-37) (1–10 nmol/kg/day). Monitor β-cell mass via immunohistochemistry (insulin/glucagon co-staining) and glucose tolerance tests .
Notes for Experimental Design
- Controls: Include vehicle (saline) and GLP-1 (7-37) as positive controls.
- Ethical Compliance: Adhere to institutional guidelines for animal studies; use human-derived peptides only in vitro .
- Data Reproducibility: Validate findings across ≥3 independent replicates and multiple models (e.g., rodents, human organoids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
